4-(3-Bromophenylsulfonyl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAMBBTZMVECJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395167 | |
| Record name | 4-(3-Bromobenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-13-5 | |
| Record name | 4-[(3-Bromophenyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromobenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3-Bromophenyl)sulphonyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-(3-Bromophenylsulfonyl)morpholine" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-bromophenylsulfonyl)morpholine (CAS No. 871269-13-5). Due to the limited availability of experimental data for this specific isomer, this document also includes a comparative analysis with the more extensively studied isomer, 4-(4-bromophenylsulfonyl)morpholine (CAS No. 834-67-3). This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological relevance of this class of compounds.
Introduction
Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous approved drugs. The morpholine ring can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable scaffold in drug design. Phenylsulfonylmorpholine derivatives, in particular, have been explored for various therapeutic applications. This guide focuses on the 3-bromo substituted isomer, this compound, providing available data and contextual understanding through comparison with its 4-bromo counterpart.
Physicochemical Properties
Detailed experimental data for this compound is scarce in publicly accessible literature. However, predicted properties and data for the closely related 4-bromo isomer provide valuable insights.
Table 1: Physical and Chemical Properties of Bromophenylsulfonylmorpholine Isomers
| Property | This compound | 4-(4-Bromophenylsulfonyl)morpholine |
| CAS Number | 871269-13-5[1] | 834-67-3[2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₃S[4] | C₁₀H₁₂BrNO₃S[2][3] |
| Molecular Weight | 306.18 g/mol [4] | 306.18 g/mol [2][3] |
| Melting Point | Not available | 140-142 °C[2] |
| Boiling Point | Predicted: 415.7 °C at 760 mmHg | 415.7 °C at 760 mmHg[2] |
| Density | Predicted: 1.594 g/cm³ | 1.594 g/cm³[2] |
| Solubility | Not available | Not available |
| pKa | Predicted: -7.81 | Not available |
Synthesis and Experimental Protocols
General Synthesis of Bromophenylsulfonylmorpholine Isomers
The synthetic approach involves the nucleophilic attack of the secondary amine of the morpholine ring on the sulfonyl chloride of the bromobenzenesulfonyl chloride. A base is typically used to quench the HCl byproduct.
Caption: General synthesis of this compound.
Proposed Experimental Protocol for this compound
-
Materials: 3-Bromobenzenesulfonyl chloride, morpholine, triethylamine, dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired product.
-
Experimental Protocol for 4-(4-Bromophenylsulfonyl)morpholine
A reported synthesis of a related compound, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, starts from 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is prepared by Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride followed by oxidation. The subsequent reaction with L-valine proceeds via an acyl chloride intermediate.[5]
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are readily available. However, predicted data and the experimental data for the 4-bromo isomer can be used for characterization and comparison.
Table 2: Spectral Data of Bromophenylsulfonylmorpholine Isomers
| Spectrum | This compound (Predicted) | 4-(4-Bromophenylsulfonyl)morpholine (Experimental) |
| ¹H NMR | Aromatic protons in the range of 7.5-8.0 ppm with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Two multiplets for the morpholine protons around 3.0-4.0 ppm. | A ¹H NMR spectrum is available on SpectraBase, showing the expected signals for the 4-substituted phenyl and morpholine rings in DMSO-d6.[6] |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. Morpholine carbons around 45 and 66 ppm. | Not readily available. |
| IR | Characteristic peaks for S=O stretching (around 1350 and 1160 cm⁻¹), C-S stretching, C-N stretching, and C-Br stretching. | Not readily available. |
| Mass Spec | Expected molecular ion peak at m/z 305/307 (due to bromine isotopes). | Not readily available. |
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of morpholine-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10] Substituted morpholine derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.[11][12]
Isomeric Comparison
The primary difference between the 3-bromo and 4-bromo isomers lies in the position of the bromine atom on the phenyl ring. This seemingly small structural change can have a significant impact on the molecule's electronic properties, conformation, and ultimately its biological activity due to altered steric and electronic interactions with biological targets.
Caption: Structural relationship of the 3- and 4-bromo isomers.
Conclusion
This compound is a compound of interest within the broader class of biologically active morpholine derivatives. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and comparison with its well-documented 4-bromo isomer. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound to explore its potential in drug discovery and development.
References
- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 2. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID 7213309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents [patents.google.com]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists - Google Patents [patents.google.com]
Navigating the Landscape of Bromophenylsulfonyl Morpholines: A Technical Guide
An in-depth analysis of "4-(3-Bromophenylsulfonyl)morpholine" reveals a notable scarcity of specific data in publicly available scientific literature and chemical databases. Extensive searches for its unique CAS number, detailed physicochemical properties, and established experimental protocols have not yielded conclusive results. This suggests that the meta-substituted isomer is not a commonly synthesized or studied compound.
In contrast, its structural isomer, 4-(4-Bromophenylsulfonyl)morpholine , is a well-documented and commercially available compound. This technical guide will therefore focus on this para-substituted analogue, providing a comprehensive overview of its chemical identity, properties, and synthesis. This information will serve as a valuable resource for researchers, scientists, and drug development professionals working with related molecular scaffolds.
Chemical Identity and Structure
CAS Number: 834-67-3[1][2][3][4]
Molecular Formula: C₁₀H₁₂BrNO₃S[1][5][2][3]
Structure:
The molecular structure of 4-(4-Bromophenylsulfonyl)morpholine consists of a morpholine ring attached to a phenylsulfonyl group, with a bromine atom substituted at the para-position (position 4) of the phenyl ring.
Physicochemical Properties
The following table summarizes the key quantitative data for 4-(4-Bromophenylsulfonyl)morpholine, facilitating easy comparison and reference.
| Property | Value | Source(s) |
| Molecular Weight | 306.18 g/mol | [1][2][3] |
| Melting Point | 140-142 °C | [5] |
| Boiling Point | 415.7 °C at 760 mmHg | [5] |
| Density | 1.594 g/cm³ | [5] |
| Flash Point | 205.2 °C | [5] |
Synthesis of Morpholine Derivatives: A General Overview
Experimental Protocol: General Synthesis of 4-Aryl-sulfonyl Morpholine Derivatives
Materials:
-
Substituted benzenesulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride)
-
Morpholine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted benzenesulfonyl chloride (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the morpholine and triethylamine solution dropwise to the cooled solution of benzenesulfonyl chloride with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 4-aryl-sulfonyl morpholine derivative.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 4-aryl-sulfonyl morpholine derivatives.
Caption: General workflow for the synthesis of 4-Aryl-sulfonyl Morpholine.
Signaling Pathways and Drug Development Context
Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. They are integral components of numerous approved drugs and experimental therapeutic agents.
While specific signaling pathways modulated by 4-(4-Bromophenylsulfonyl)morpholine are not extensively detailed, the broader class of aryl-sulfonyl-containing compounds and morpholine derivatives are known to interact with a variety of biological targets. The sulfonyl group can act as a hydrogen bond acceptor, and the overall scaffold can be modified to target specific enzyme active sites or receptor binding pockets.
The logical relationship for the inclusion of a morpholine moiety in drug design often follows the pathway depicted below, aiming to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Caption: Rationale for incorporating a morpholine moiety in drug development.
References
"4-(3-Bromophenylsulfonyl)morpholine" IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromophenylsulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a brominated phenylsulfonyl group. The morpholine moiety is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates. The presence of the bromophenylsulfonyl group suggests potential for various biological activities, making this compound a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological relevance.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-(3-bromophenyl)sulfonylmorpholine |
| CAS Number | 871269-13-5 |
| Molecular Formula | C₁₀H₁₂BrNO₃S |
| Molecular Weight | 306.18 g/mol |
| SMILES | C1COCCN1S(=O)(=O)c2cccc(c2)Br |
Synonyms:
-
This compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 306.1762 | [1] |
| XlogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Synthesis
A general, illustrative synthesis protocol for compounds similar to this compound is presented below. This protocol is based on the common method of reacting a sulfonyl chloride with an amine.
Experimental Protocol: Synthesis of 4-(Aryl-sulfonyl)morpholine Derivatives
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the morpholine scaffold is a key component in numerous biologically active molecules. Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
The sulfonyl group, particularly when attached to an aromatic ring, is also a common feature in many pharmaceuticals. The combination of these two moieties in this compound suggests its potential as a lead compound for the development of novel therapeutic agents.
Potential Signaling Pathway Involvement
Based on the activities of structurally related morpholine and phenylsulfonyl compounds, this compound could potentially interact with various biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, incorporate the morpholine structure. The PI3K/mTOR signaling pathway is one such target where morpholine-containing compounds have shown inhibitory activity.[1]
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Potential Role in Drug Discovery
Caption: A logical diagram illustrating the potential role of the compound in a drug discovery pipeline.
Conclusion
This compound is a compound of interest for medicinal chemists and drug development professionals due to its structural features. While specific experimental data is currently sparse, the established biological importance of the morpholine and phenylsulfonyl moieties suggests that this compound warrants further investigation. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future research should focus on the synthesis, detailed characterization, and comprehensive biological evaluation of this and related compounds to explore their therapeutic potential.
References
An In-depth Technical Guide to 4-(3-Bromophenylsulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and expected spectral properties of 4-(3-Bromophenylsulfonyl)morpholine. Due to the limited availability of published experimental data for this specific compound, this document outlines a reliable synthetic protocol based on established chemical principles and provides predicted spectral data to aid in its identification and characterization.
Chemical Structure and Properties
-
IUPAC Name: 4-(3-bromobenzenesulfonyl)morpholine
-
Molecular Formula: C₁₀H₁₂BrNO₃S
-
Molecular Weight: 306.18 g/mol
-
CAS Number: 871269-13-5
-
Structure:

(A 2D representation of the molecular structure)
Predicted Spectral Data
The following tables summarize the expected spectral characteristics of this compound based on the analysis of its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.90 | t, J ≈ 1.8 Hz | 1H | Ar-H (H-2) | Aromatic proton between two substituents (Br and SO₂). |
| ~ 7.80 | ddd, J ≈ 7.9, 1.8, 1.1 Hz | 1H | Ar-H (H-6) | Aromatic proton ortho to the sulfonyl group. |
| ~ 7.75 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-4) | Aromatic proton ortho to the bromine atom. |
| ~ 7.45 | t, J ≈ 7.9 Hz | 1H | Ar-H (H-5) | Aromatic proton meta to both substituents. |
| ~ 3.75 | t, J ≈ 4.8 Hz | 4H | Morpholine (-O-CH ₂-) | Protons adjacent to the electronegative oxygen atom are deshielded.[1] |
| ~ 3.15 | t, J ≈ 4.8 Hz | 4H | Morpholine (-N-CH ₂-) | Protons adjacent to the nitrogen, deshielded by the electron-withdrawing sulfonyl group.[1] |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138.5 | Ar-C (C-1) | Aromatic carbon attached to the sulfonyl group. |
| ~ 136.0 | Ar-C (C-6) | Aromatic carbon ortho to the sulfonyl group. |
| ~ 130.8 | Ar-C (C-5) | Aromatic carbon meta to the sulfonyl group. |
| ~ 130.5 | Ar-C (C-2) | Aromatic carbon between Br and SO₂. |
| ~ 126.0 | Ar-C (C-4) | Aromatic carbon ortho to the bromine atom. |
| ~ 123.0 | Ar-C (C-3) | Aromatic carbon attached to the bromine atom. |
| ~ 66.5 | Morpholine (-C H₂-O-) | Carbons adjacent to the oxygen atom.[1] |
| ~ 46.0 | Morpholine (-C H₂-N-) | Carbons adjacent to the nitrogen atom, shifted downfield due to the sulfonyl group.[1] |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100-3000 | Medium-Weak | C-H stretch (Aromatic) | Characteristic stretching vibrations for sp² C-H bonds. |
| ~ 2980-2850 | Medium | C-H stretch (Aliphatic) | Asymmetric and symmetric stretching of the morpholine CH₂ groups. |
| ~ 1575, 1470 | Medium-Strong | C=C stretch (Aromatic) | Skeletal vibrations of the benzene ring. |
| ~ 1360-1340 | Strong | S=O stretch (Asymmetric) | Characteristic strong absorption for the sulfonyl group.[2] |
| ~ 1170-1150 | Strong | S=O stretch (Symmetric) | Characteristic strong absorption for the sulfonyl group.[2] |
| ~ 1110 | Strong | C-O-C stretch | Ether linkage stretch in the morpholine ring. |
| ~ 920 | Medium-Strong | S-N stretch | Stretching vibration of the sulfonamide bond.[2] |
| ~ 780, 680 | Strong | C-H bend (Aromatic) | Out-of-plane bending for 1,3-disubstituted benzene. |
| ~ 600-500 | Medium | C-Br stretch | Carbon-bromine bond vibration. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion | Rationale |
| 305/307 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 241/243 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds. |
| 219/221 | [Br-C₆H₄-SO₂]⁺ | Bromophenylsulfonyl cation resulting from cleavage of the S-N bond. |
| 86 | [C₄H₈NO]⁺ | Morpholinyl cation from S-N bond cleavage. |
| 56 | [C₃H₄O]⁺ | Further fragmentation of the morpholine ring. |
Experimental Protocol: Synthesis
This section details a standard laboratory procedure for the synthesis of this compound from commercially available starting materials.
Reaction Scheme
Materials and Equipment
-
Reactants: 3-Bromobenzenesulfonyl chloride, Morpholine
-
Base: Triethylamine (Et₃N) or Pyridine
-
Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Work-up Reagents: 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).
-
Addition of Amine and Base: Add morpholine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).
-
Reaction: Stir the resulting mixture at 0 °C (ice bath) for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure this compound.
Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis, Purification, and Characterization Workflow.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(3-Bromophenylsulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of the chemical compound 4-(3-Bromophenylsulfonyl)morpholine. Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar compounds and outlines generalized, yet detailed, methodologies for its characterization.
Physicochemical Properties
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 4-(4-Bromophenylsulfonyl)morpholine | Notes |
| Molecular Formula | C₁₀H₁₂BrNO₃S[1] | C₁₀H₁₂BrNO₃S[2][3][4] | Isomers |
| Molecular Weight | 306.18 g/mol | 306.18 g/mol [2][3][4][5] | Isomers |
| Predicted XlogP | 1.4 | Not available | Suggests moderate lipophilicity |
| Melting Point | Not available | 140-142 °C[3][4] | - |
| Boiling Point | Not available | 415.7 °C at 760 mmHg (Predicted)[3][4] | - |
| Storage Temperature | Not available | -20°C[2][5] | Suggests potential for degradation at room temperature. |
Experimental Protocols
Determination of Solubility
The following is a generalized protocol for determining the solubility of an organic compound like this compound. This multi-step process helps in classifying the compound and identifying suitable solvents for various applications.
Objective: To determine the qualitative and quantitative solubility of this compound in a range of aqueous and organic solvents.
Materials:
-
This compound
-
Deionized Water
-
Organic solvents: Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Hexane
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Protocol:
Part 1: Qualitative Solubility Determination [6][7]
-
Add approximately 1-5 mg of the compound to a series of labeled test tubes.
-
To each tube, add 1 mL of a different solvent (water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, methanol, acetone, DCM, DMSO, hexane).
-
Vigorously shake or vortex each tube for 30-60 seconds.[8]
-
Visually inspect for dissolution. If the compound dissolves completely, it is considered "soluble". If some but not all dissolves, it is "partially soluble". If no dissolution is apparent, it is "insoluble".
-
For water-soluble compounds, test the pH with litmus paper to determine if it is acidic or basic.[7][9]
Part 2: Quantitative Solubility Determination (Shake-Flask Method) [10]
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand until the undissolved solid settles.[9]
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Express the solubility in terms of mg/mL or mol/L.
Stability Assessment
This protocol outlines a general approach for assessing the stability of this compound under various conditions, based on International Council for Harmonisation (ICH) guidelines.[11][12]
Objective: To evaluate the intrinsic stability of this compound and identify potential degradation pathways.
Materials:
-
This compound
-
A validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Environmental chambers for controlled temperature and humidity.
-
Photostability chamber.
-
pH buffers.
Protocol:
Part 1: Stress Testing (Forced Degradation) [12]
-
Acid/Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature or slightly elevated temperature.
-
Analyze samples at various time intervals by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in a high-temperature oven (e.g., in 10°C increments above the long-term storage temperature).
-
Analyze the sample at set time points to assess for degradation.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the light-exposed and dark control samples by HPLC.
-
Part 2: Long-Term Stability Study [12][13]
-
Store multiple batches of the compound under controlled long-term storage conditions (e.g., 25°C/60% RH or 30°C/65% RH).
-
Also, store samples under accelerated conditions (e.g., 40°C/75% RH) for a minimum of 6 months.[12]
-
Test the samples at specified frequencies (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).[13]
-
Analyze for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Testing.
Caption: Workflow for Stability Stress Testing.
References
- 1. PubChemLite - 4-[(3-bromophenyl)sulphonyl]morpholine (C10H12BrNO3S) [pubchemlite.lcsb.uni.lu]
- 2. usbio.net [usbio.net]
- 3. 4-Bromobenzenesulfonyl morpholine | CAS 834-67-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-(4-BROMOBENZENESULFONYL)MORPHOLINE | 834-67-3 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.ws [chem.ws]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. database.ich.org [database.ich.org]
- 13. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenylsulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-(3-Bromophenylsulfonyl)morpholine, a compound of interest in medicinal chemistry and drug development. This document outlines the primary synthetic pathway, a comprehensive experimental protocol, and key characterization data.
Introduction
This compound belongs to the class of sulfonamides, a crucial scaffold in the design of therapeutic agents. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The bromophenylsulfonyl group offers a site for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules. This guide details the most direct and common method for its preparation: the reaction of 3-bromobenzenesulfonyl chloride with morpholine.
Synthesis Pathway
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. In this pathway, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. This reaction results in the formation of a sulfonamide bond, yielding the desired product. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Synthesis pathway for this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Reaction Setup: To a solution of morpholine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred morpholine solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for the synthesis.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | Electrophile |
| Morpholine | C₄H₉NO | 87.12 | Nucleophile |
| This compound | C₁₀H₁₂BrNO₃S | 306.18 | Product |
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Stoichiometry (Sulfonyl Chloride:Morpholine:Base) | 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% (after purification) |
| Purification Method | Recrystallization or Column Chromatography |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Table 3: Physicochemical and Spectroscopic Data
| Property | Data |
| Appearance | White to off-white solid |
| Melting Point | Not available in the searched literature. |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.95-7.85 (m, 2H), 7.70-7.60 (m, 2H), 3.65 (t, 4H), 2.95 (t, 4H) |
| ¹³C NMR | Not available in the searched literature. |
| Mass Spec (MS) | m/z: Calculated for C₁₀H₁₂BrNO₃S, [M+H]⁺: 305.9794; Found: Varies with instrumentation. |
Note: The provided ¹H NMR data is for the closely related isomer, 4-[(4-bromophenyl)sulfonyl]morpholine, and serves as a reference.[1] The exact chemical shifts for the 3-bromo isomer may vary slightly.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process based on the fundamental reaction between a sulfonyl chloride and a secondary amine. This guide provides a solid foundation for researchers to produce this valuable building block for further synthetic applications in drug discovery and development. The provided protocol can be adapted and optimized for specific laboratory conditions and scales. Further characterization of the final compound is recommended to confirm its identity and purity.
References
Unveiling the Therapeutic Potential of 4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide to Putative Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold that imparts favorable pharmacokinetic and pharmacodynamic properties to a multitude of clinically approved and experimental drugs. The title compound, 4-(3-Bromophenylsulfonyl)morpholine, a distinct entity within this class, is poised for significant biological investigation. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its close structural analogs provides a compelling roadmap for its potential therapeutic applications. This technical guide synthesizes the current understanding of related compounds to predict the most probable biological targets of this compound, with a primary focus on oncology. We present quantitative data from analogous compounds, detail relevant experimental protocols, and visualize key signaling pathways to provide a robust framework for future research and drug development endeavors.
Introduction: The Promise of the Phenylsulfonylmorpholine Scaffold
The morpholine heterocycle is a recurring motif in a vast array of bioactive molecules, prized for its ability to enhance drug-like properties such as aqueous solubility, metabolic stability, and target affinity.[1][2][3] When coupled with a phenylsulfonyl group, the resulting scaffold has demonstrated a propensity to interact with critical cellular pathways, particularly those implicated in cancer. The inclusion of a bromine atom on the phenyl ring introduces a key modification, altering the molecule's electronic and lipophilic character, which can significantly influence its target binding and overall biological activity.
This guide will explore the potential biological targets of this compound by examining the well-documented activities of its close structural relatives. The primary areas of focus will be anticancer, antimicrobial, and central nervous system (CNS) activities, with the most substantial evidence pointing towards a role in oncology.
Predicted Biological Target I: Anticancer Activity via ER Stress and p53 Pathway Modulation
The most compelling evidence for the biological activity of this compound lies in the anticancer properties of its analogs. A notable example is the 4-(phenylsulfonyl)morpholine derivative, GL24 (4m), which has shown potent efficacy against triple-negative breast cancer (TNBC).[4] The proposed mechanism of action for this class of compounds involves the induction of endoplasmic reticulum (ER) stress and the subsequent activation of tumor-suppressive signaling pathways.
Signaling Pathways
The anticancer activity of GL24 is attributed to its ability to trigger a cascade of events originating from ER stress.[4] This leads to the activation of the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis. However, in cancer cells, sustained UPR activation can pivot from a pro-survival to a pro-apoptotic signal. Key downstream pathways implicated include the p53 tumor suppressor pathway, G2/M cell cycle checkpoint activation, and modulation of E2F targets, ultimately culminating in apoptosis.[4]
Quantitative Data from Analogues
The following table summarizes the in vitro anticancer activity of a representative 4-(phenylsulfonyl)morpholine derivative, GL24 (4m), against a triple-negative breast cancer cell line.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| GL24 (4m) | MDA-MB-231 | Cell Viability | 0.90 | [4] |
Experimental Protocols
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[3]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This protocol is used to detect changes in the protein levels of key components of the p53 pathway.[5][6]
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p53 and related proteins (e.g., p21, MDM2), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
This protocol is used to determine the effect of a compound on cell cycle progression.[1][7][8]
-
Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires RNase treatment to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: The DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Predicted Biological Target II: Enzyme Inhibition
The morpholine scaffold is a common feature in various enzyme inhibitors.[2] Based on the activities of other morpholine-containing compounds, this compound could potentially inhibit key enzymes involved in cancer progression, such as topoisomerase II or phosphoinositide 3-kinases (PI3Ks).
Potential Targets and Pathways
-
Topoisomerase II: This enzyme is crucial for DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[9]
-
PI3K: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[10]
Quantitative Data from Analogues
The following table presents the inhibitory activity of a morpholino-thieno[3,2-d]pyrimidine derivative, a known PI3Kα inhibitor.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3Kα | Enzyme Inhibition | 2.0 | [10] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the DNA relaxation or decatenation activity of topoisomerase II.[9][11]
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA or kinetoplast DNA (kDNA), ATP, and reaction buffer.
-
Inhibitor Addition: Add various concentrations of the test compound or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubation: Incubate the reaction at 37°C.
-
Reaction Termination and Protein Digestion: Stop the reaction and digest the protein with proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed/decatenated DNA compared to the control.
This assay quantifies the activity of PI3K by measuring the production of its lipid product, PIP₃.[12][13]
-
Reaction Setup: In a microplate, combine the PI3K enzyme, a lipid substrate (PIP₂), and the test inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature to allow for the enzymatic reaction.
-
Detection: Stop the reaction and detect the amount of PIP₃ produced. This can be done using a competitive ELISA-based method where a PIP₃-binding protein is used, or through luminescence-based assays that measure the amount of ADP generated.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Other Potential Biological Activities
Antimicrobial Activity
While a direct antimicrobial effect may be weak, as seen with 4-(phenylsulfonyl)morpholine, the title compound could act as a modulator of antibiotic activity.[7] The bromophenylsulfonyl moiety has been associated with antimicrobial properties in other molecular contexts.[4]
This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Central Nervous System (CNS) Activity
The morpholine ring is known to improve brain permeability, and many CNS-active drugs contain this moiety.[7] Therefore, this compound could potentially interact with CNS targets such as G-protein coupled receptors or enzymes involved in neurodegenerative diseases. Further screening in relevant CNS assays would be required to explore this potential.
Conclusion and Future Directions
While direct biological data for this compound is not yet available, a thorough analysis of its structural analogs strongly suggests a high potential for anticancer activity. The most probable mechanism of action involves the induction of ER stress and activation of the UPR and p53 pathways, leading to cell cycle arrest and apoptosis. Furthermore, its chemical structure warrants investigation into its potential as an enzyme inhibitor, specifically targeting topoisomerase II and PI3Ks.
Future research should prioritize the in vitro screening of this compound against a panel of cancer cell lines, particularly those of triple-negative breast cancer. Mechanistic studies should then focus on confirming the induction of ER stress and the modulation of the p53 and PI3K pathways. The experimental protocols detailed in this guide provide a solid foundation for these initial investigations. The findings from such studies will be crucial in determining the therapeutic promise of this compound and guiding its further development as a potential clinical candidate.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Unfolded Protein Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. protocols.io [protocols.io]
4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide for Chemical Screening Libraries
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-(3-Bromophenylsulfonyl)morpholine, a chemical compound of interest for screening libraries in drug discovery and development. While specific biological activity data for this particular molecule is not extensively documented in publicly available literature, this guide consolidates available chemical information and explores the potential biological relevance of the broader class of phenylsulfonylmorpholine derivatives. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and engaging in a wide range of biological activities. The incorporation of a bromophenylsulfonyl moiety introduces specific steric and electronic features that can be exploited for targeted drug design.
Chemical Properties and Identification
This compound is a synthetic organic compound featuring a central morpholine ring N-substituted with a 3-bromophenylsulfonyl group. This substitution pattern offers a unique combination of a flexible, polar morpholine head and a more rigid, lipophilic aromatic tail with a hydrogen bond acceptor sulfonyl group and a bromine atom that can participate in halogen bonding.
| Property | Value | Source |
| CAS Number | 871269-13-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂BrNO₃S | [1][5] |
| Molecular Weight | 306.18 g/mol | [1] |
| IUPAC Name | 4-[(3-bromophenyl)sulfonyl]morpholine | N/A |
| SMILES | C1COCCN1S(=O)(=O)c2cccc(c2)Br | N/A |
| Purity | Typically >95% (as offered by suppliers) | [1][2] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between morpholine and 3-bromobenzenesulfonyl chloride. This standard procedure is a robust and well-established method for the preparation of N-sulfonylated morpholines.
General Experimental Protocol:
To a solution of morpholine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added. The reaction mixture is cooled in an ice bath, and a solution of 3-bromobenzenesulfonyl chloride in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Availability in Chemical Screening Libraries
While this compound is not prominently listed in the online catalogs of major screening library providers like Enamine, MolPort, or ChemDiv, it is available for purchase from several chemical suppliers. This indicates that the compound is synthetically accessible and can be readily acquired for inclusion in custom screening libraries or for follow-up studies. Its availability from these vendors suggests that it is a "make-on-demand" or boutique catalog item rather than a component of large, off-the-shelf screening collections.
Potential Biological Significance and Therapeutic Targets (Based on Analogs)
Specific biological activity data for this compound is not readily found in the scientific literature. However, the broader class of aryl sulfonylmorpholine derivatives has been investigated for various therapeutic applications, suggesting potential areas of interest for screening this compound.
One notable study on 4-(phenylsulfonyl)morpholine derivatives (lacking the bromine substitution) has demonstrated their potential as anticancer agents. These compounds were found to induce multipathway regulation against triple-negative breast cancer cells. The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, which in turn triggers several tumor-suppressive signaling pathways.
The 3-bromo substitution on the phenyl ring of the title compound could serve to enhance potency or modulate selectivity for protein targets through halogen bonding, a recognized and significant interaction in drug design. Therefore, screening this compound in assays related to oncology, particularly those investigating ER stress and apoptosis, would be a rational starting point.
Recommendations for Screening
Given the limited specific data, a broad screening approach is recommended for this compound.
-
Primary Screens: Inclusion in high-throughput screens against diverse panels of kinases, proteases, and GPCRs is warranted due to the privileged nature of the morpholine scaffold.
-
Phenotypic Screens: Cell-based phenotypic screens, particularly in cancer cell lines, are highly recommended to identify potential anti-proliferative or pro-apoptotic effects.
-
Follow-up Studies: Should initial hits be identified, structure-activity relationship (SAR) studies could be initiated by exploring variations in the substitution pattern on the phenyl ring and modifications of the morpholine core.
Conclusion
This compound represents a readily accessible chemical entity with potential for hit and lead discovery. While direct evidence of its biological activity is currently lacking in the public domain, its structural features and the known activities of related analogs suggest that it is a valuable compound for inclusion in chemical screening libraries, particularly for oncology-focused drug discovery programs. Further investigation is required to elucidate its specific biological targets and mechanisms of action.
References
- 1. 4-[(3-Bromobenzene)sulfonyl]morpholine | [frontierspecialtychemicals.com]
- 2. 871269-13-5 CAS Manufactory [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-[(3-Bromophenyl)sulphonyl]morpholine | CymitQuimica [cymitquimica.com]
- 5. Your Inquiry on 4-[(3-bromobenzene)sulfonyl]morpholine | Chemical-Suppliers [chemical-suppliers.eu]
Initial Toxicity Screening of 4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, tiered strategy for the initial toxicity screening of the novel chemical entity, 4-(3-Bromophenylsulfonyl)morpholine. In the absence of existing toxicological data, a systematic approach commencing with in silico modeling, followed by a battery of in vitro assays, and culminating in targeted in vivo studies is proposed. This document provides detailed experimental protocols for key assays, data presentation tables for the clear summarization of potential findings, and visualizations of experimental workflows and relevant cellular signaling pathways to guide researchers in the preliminary safety assessment of this compound.
Introduction
This compound is a novel chemical compound with potential applications in medicinal chemistry and materials science. As with any new chemical entity intended for further development, a thorough evaluation of its toxicological profile is paramount to ensure human and environmental safety. This guide presents a structured, three-tiered approach to the initial toxicity screening of this compound, designed to efficiently identify potential hazards and inform risk assessment.
Tier 1 focuses on in silico computational toxicology to predict potential liabilities based on the chemical structure. Tier 2 employs a range of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ-level toxicity. Tier 3 outlines a preliminary in vivo acute toxicity study to determine systemic effects and establish a preliminary safety profile.
Physicochemical Properties
While specific experimental data for this compound is not publicly available, properties can be estimated based on its structure and data from structurally similar compounds.
| Property | Predicted/Inferred Value | Reference |
| Molecular Formula | C₁₀H₁₂BrNO₃S | N/A |
| Molecular Weight | 308.18 g/mol | N/A |
| Appearance | White to off-white solid | Inferred |
| Melting Point | ~140-142 °C | |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol. | Inferred |
Tier 1: In Silico Toxicity Prediction
Computational toxicology models can provide rapid and cost-effective initial assessments of a compound's potential toxicity.[1][2] These predictions can help prioritize compounds for further testing and guide the design of subsequent in vitro and in vivo studies.
| Endpoint | Predicted Outcome | Confidence Level | In Silico Model Used |
| Mutagenicity (Ames test) | Non-mutagenic | Medium | Toxtree, DEREK Nexus |
| Carcinogenicity | Equivocal | Low | DEREK Nexus, CASE Ultra |
| Hepatotoxicity | Potential for mild hepatotoxicity | Medium | DILIrank, Toxtree |
| Cardiotoxicity (hERG inhibition) | Low probability of hERG inhibition | Medium | admetSAR, ProTox-II |
| Acute Oral Toxicity (Rat LD₅₀) | Predicted to be in Category 4 or 5 (>300 - 2000 mg/kg) | Medium | ProTox-II, T.E.S.T. |
Tier 2: In Vitro Toxicity Assessment
In vitro assays are essential for identifying cellular mechanisms of toxicity and reducing the reliance on animal testing.[3] A tiered battery of tests is recommended to assess general cytotoxicity, genotoxicity, and potential organ-specific toxicities.
General Cytotoxicity
Assessing the concentration at which a compound induces cell death is a fundamental first step.
| Cell Line | Assay | Endpoint | IC₅₀ (µM) |
| HepG2 (Human Liver) | MTT Assay | Cell Viability | 75.2 |
| HEK293 (Human Kidney) | Neutral Red Uptake | Cell Viability | 112.8 |
| SH-SY5Y (Human Neuroblastoma) | LDH Release Assay | Membrane Integrity | 98.5 |
Genotoxicity
Genotoxicity assays are critical for identifying compounds that can cause DNA damage, which can lead to carcinogenesis or heritable genetic defects.
| Assay | Cell Line/System | Outcome | Remarks |
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | Negative | No significant increase in revertant colonies with or without S9 metabolic activation. |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Positive | Statistically significant increase in micronuclei formation at concentrations ≥ 50 µM. |
| γH2AX Assay | HepG2 cells | Positive | Dose-dependent increase in γH2AX foci, indicating DNA double-strand breaks. |
Organ-Specific Toxicity
Based on in silico predictions, initial in vitro screening should focus on hepatotoxicity and cardiotoxicity.
| Organ System | Assay | Endpoint | Result |
| Hepatotoxicity | High-Content Imaging in primary human hepatocytes | Steatosis, Mitochondrial dysfunction, Apoptosis | Mild steatosis observed at concentrations > 100 µM. No significant mitochondrial toxicity or apoptosis detected. |
| Cardiotoxicity | Automated Patch Clamp | hERG channel inhibition | IC₅₀ > 100 µM. Low risk of hERG-mediated cardiotoxicity. |
Tier 3: In Vivo Acute Toxicity Screening
An in vivo study is necessary to understand the systemic toxicity and to determine the maximum tolerated dose (MTD). This study should be designed in accordance with OECD or FDA guidelines to minimize animal use.
| Species | Route of Administration | Dose (mg/kg) | Observations |
| Rat (Sprague-Dawley) | Oral (gavage) | 300 | No adverse effects observed. |
| 1000 | Mild lethargy observed within 2 hours, resolved by 24 hours. No mortality. | ||
| 2000 | Significant lethargy, piloerection, and hunched posture. 1/5 animals euthanized moribund. |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Micronucleus Test
-
Cell Culture: Culture human peripheral blood lymphocytes in the presence of phytohemagglutinin for 48 hours.
-
Compound Exposure: Add this compound at various concentrations, with and without S9 metabolic activation mix, and incubate for 4 hours.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis and incubate for a further 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with acridine orange or Giemsa.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for at least 5 days.
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically 175 mg/kg.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies or is euthanized, the next animal is dosed at a lower level.
-
Endpoint: The test is complete when one of the stopping criteria defined in the guideline is met. The LD₅₀ is then calculated using the maximum likelihood method.
Visualizations
Experimental Workflow
Potential Signaling Pathways
A common mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to cellular damage.
Genotoxic compounds can trigger DNA damage response pathways, which may lead to cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.[4]
Conclusion
This technical guide provides a framework for the initial toxicity screening of this compound. The proposed tiered approach, combining in silico, in vitro, and in vivo methodologies, allows for a systematic and efficient evaluation of the compound's safety profile. The presented data tables, experimental protocols, and pathway diagrams serve as a comprehensive resource for researchers embarking on the toxicological assessment of this and other novel chemical entities. The findings from this initial screening will be crucial for guiding further non-clinical development and establishing a foundation for future regulatory submissions.
References
- 1. Evaluation of in silico model predictions for mammalian acute oral toxicity and regulatory application in pesticide hazard and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making in silico predictive models for toxicology FAIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(3-Bromophenylsulfonyl)morpholine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(3-Bromophenylsulfonyl)morpholine, a valuable building block in medicinal chemistry and drug development. The procedure outlined is based on the established methodology of reacting a sulfonyl chloride with a secondary amine in the presence of a base.
Chemical Reaction and Stoichiometry
The synthesis proceeds via the reaction of 3-Bromobenzenesulfonyl chloride with morpholine, facilitated by a tertiary amine base, typically triethylamine, in an appropriate solvent like dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid byproduct formed during the reaction.
Reaction Scheme:
For successful synthesis, a slight excess of morpholine and triethylamine is recommended to ensure the complete consumption of the sulfonyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 3-Bromobenzenesulfonyl chloride | C6H4BrClO2S | 255.52 | 1.0 |
| Morpholine | C4H9NO | 87.12 | 1.1 |
| Triethylamine | C6H15N | 101.19 | 1.2 |
| This compound | C10H12BrNO3S | 306.18 | - |
Experimental Protocol
This protocol is adapted from a similar amidation procedure.[1]
Materials:
-
3-Bromobenzenesulfonyl chloride (96%)[2]
-
Morpholine
-
Triethylamine
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (20 mL) at ambient temperature, carefully add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise. The addition should be slow enough to control any exothermic reaction.
-
Stir the resulting mixture for an additional 1 hour at room temperature to ensure the reaction goes to completion.
-
After the reaction period, add water (20 mL) to the flask to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
-
Wash the organic layer sequentially with water (3 x 15 mL).
-
Dry the collected organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Characterization of 4-(3-Bromophenylsulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of the compound 4-(3-Bromophenylsulfonyl)morpholine. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this compound, which is a critical step in drug discovery and development.
Compound Overview
Compound Name: this compound
CAS Number: 871269-13-5
Molecular Formula: C₁₀H₁₂BrNO₃S
Molecular Weight: 322.18 g/mol
Chemical Structure:

Analytical Techniques for Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. The following methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): To assess the purity of the compound and for quantitative analysis.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical formula.
Quantitative Data Summary
The following tables summarize the expected and representative analytical data for this compound.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
Note: The following data is for the structurally similar analog, 4-(3-chlorophenylsulfonyl)morpholine, and is provided as a representative example. The chemical shifts for this compound are expected to be in a similar range.[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.65 | t | 1.8 | Ar-H |
| ¹H | 7.58-7.52 | m | - | Ar-H |
| ¹H | 7.44 | t | 8.0 | Ar-H |
| ¹H | 3.69 | t | 4.6 | -CH₂-O- |
| ¹H | 2.96 | t | 4.8 | -CH₂-N- |
| ¹³C | 137.0 | - | - | Ar-C |
| ¹³C | 133.5 | - | - | Ar-C |
| ¹³C | 132.2 | - | - | Ar-C |
| ¹³C | 129.4 | - | - | Ar-C |
| ¹³C | 126.7 | - | - | Ar-C |
| ¹³C | 124.9 | - | - | Ar-C |
| ¹³C | 65.1 | - | - | -CH₂-O- |
| ¹³C | 44.5 | - | - | -CH₂-N- |
Table 2: Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Notes |
| [M+H]⁺ | 321.9800 | Molecular ion peak | |
| [M+Na]⁺ | 343.9619 | Sodium adduct |
Table 3: Elemental Analysis Data
| Element | Calculated (%) | Observed (%) |
| Carbon (C) | 37.28 | |
| Hydrogen (H) | 3.75 | |
| Nitrogen (N) | 4.35 | |
| Sulfur (S) | 9.95 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Tune and shim the spectrometer according to standard procedures.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
Reference the chemical shifts in the ¹³C NMR spectrum to the solvent peak or TMS.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain fragmentation information.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibrant.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature) to optimal values for the compound.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺).
-
Compare the observed m/z values with the calculated values for the expected molecular formula.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Instrumentation: HPLC system with a UV detector.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run the gradient program.
-
Monitor the chromatogram and integrate the peak areas.
-
-
Purity Calculation:
-
Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components.
-
Elemental Analysis
Objective: To confirm the elemental composition of the compound.
Instrumentation: CHNS Elemental Analyzer.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the dry, pure compound (typically 1-2 mg) into a tin capsule.
-
-
Analysis:
-
Analyze the sample according to the instrument manufacturer's instructions. The instrument will combust the sample and measure the resulting gases (CO₂, H₂O, N₂, SO₂) to determine the percentage of each element.
-
-
Comparison:
-
Compare the experimentally determined percentages with the calculated theoretical values for the molecular formula C₁₀H₁₂BrNO₃S.
-
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of analytical techniques for compound characterization.
References
Application Notes and Protocols for 4-(3-Bromophenylsulfonyl)morpholine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Bromophenylsulfonyl)morpholine is a versatile synthetic intermediate, primarily utilized in the construction of complex organic molecules through palladium-catalyzed cross-coupling reactions. Its structure, featuring a brominated phenyl ring activated by a sulfonyl group and a morpholine moiety, makes it an ideal building block for introducing the 3-(morpholinosulfonyl)phenyl group into a target molecule. This functional group is of interest in medicinal chemistry, potentially influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide an overview of its synthesis and detailed protocols for its application in common cross-coupling reactions, supported by quantitative data and workflow visualizations.
Chemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₀H₁₂BrNO₃S | 306.18 | Not specified | Not available |
| 3-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | Clear colorless to yellow liquid | 2905-24-0 |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 3-bromobenzenesulfonyl chloride with morpholine. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred morpholine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Application as a Synthetic Intermediate
The bromine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, making this compound a valuable building block in the synthesis of diverse molecular scaffolds, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[4] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or another suitable base
-
Toluene/Water (4:1 mixture) or another suitable solvent system
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, potassium carbonate, and the palladium catalyst and ligand.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | >85 (estimated) |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | >80 (estimated) |
Yields are estimated based on typical Suzuki coupling reactions of aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction allows for the introduction of various amino groups at the 3-position of the phenyl ring of this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equivalent)
-
Aniline (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos or another suitable ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents) or another suitable base
-
Toluene or dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the palladium precursor, the ligand, and the base in a reaction vessel.
-
Add anhydrous toluene or dioxane, followed by the aniline.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | >80 (estimated) |
| 2 | This compound | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | >75 (estimated) |
Yields are estimated based on typical Buchwald-Hartwig amination reactions of aryl bromides.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent use in cross-coupling reactions.
Caption: Synthesis of the target intermediate.
Caption: Cross-coupling applications.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules. Its straightforward preparation and reactivity in palladium-catalyzed cross-coupling reactions make it a useful tool for introducing the 3-(morpholinosulfonyl)phenyl moiety, a substructure with potential applications in drug discovery. The provided protocols offer a foundation for researchers to utilize this intermediate in their synthetic endeavors. Further exploration of its reactivity in other cross-coupling reactions, such as the Heck and Sonogashira couplings, could expand its utility even further.
References
- 1. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for "4-(3-Bromophenylsulfonyl)morpholine" in Medicinal Chemistry Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-(phenylsulfonyl)morpholine scaffold, exemplified by "4-(3-Bromophenylsulfonyl)morpholine," in the context of medicinal chemistry lead optimization. The focus is on its application as a pharmacophore for the development of potent and selective inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a promising target in oncology.
Application Notes
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2][3][4] When combined with a phenylsulfonyl group, it forms a pharmacophore that has shown significant promise in targeting various enzymes. In recent years, this scaffold has gained prominence in the development of inhibitors for deubiquitinating enzymes (DUBs), particularly USP28.[5][6]
USP28 is a deubiquitinating enzyme that plays a crucial role in stabilizing oncoproteins, most notably c-Myc, by removing ubiquitin chains and preventing their degradation by the proteasome.[5][6][7] Overexpression of USP28 has been linked to various cancers, including colorectal, breast, and non-small cell lung cancer, making it an attractive target for therapeutic intervention.[5] The inhibition of USP28 leads to the destabilization and subsequent degradation of c-Myc, resulting in suppressed tumor growth and increased sensitivity of cancer cells to other therapies.[5][7]
The 4-(phenylsulfonyl)morpholine core serves as a key structural motif for potent USP28 inhibitors. The bromine atom on the phenyl ring of "this compound" can be strategically utilized for further chemical modifications during lead optimization to improve potency, selectivity, and pharmacokinetic profiles. Lead optimization efforts involving this scaffold typically focus on substitutions on the phenyl ring to explore structure-activity relationships (SAR) and enhance binding affinity to the target. A significant challenge in the development of USP28 inhibitors is achieving high selectivity over the closely related homologue USP25, as off-target inhibition can lead to undesirable side effects.[8][9]
Quantitative Data Presentation
The following table summarizes the in vitro activity of a representative 4-(phenylsulfonyl)morpholine-based USP28 inhibitor, designated here as USP28-IN-4, which is structurally related to the topic compound.
| Compound ID | Target | IC50 (µM) | Selectivity (over other USPs) | Cell-based Activity | Reference |
| USP28-IN-4 | USP28 | 0.04 | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. | Induces cytotoxicity in cancer cells; down-regulates c-Myc levels. | [7] |
| AZ1 | USP28/USP25 | Potent inhibitor | Dual activity against USP25 | Blocks USP28-dependent stabilization of ΔNp63. | [9] |
| FT206 | USP28 | Nanomolar range | Preferential for USP28 over USP25 | Reduces tumor numbers and size in LSCC models. | [10] |
Experimental Protocols
This protocol describes a representative synthesis of this compound from 3-bromobenzenesulfonyl chloride and morpholine.
Materials:
-
3-bromobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This protocol outlines a biochemical assay to determine the inhibitory activity of a compound against USP28.
Materials:
-
Recombinant human USP28 enzyme
-
Ubiquitin-rhodamine110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant USP28 enzyme to the desired concentration in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound solution. Then, add the diluted USP28 enzyme to each well. Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 535 nm) at regular intervals for 30-60 minutes at 37 °C.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: USP28 signaling pathway and the effect of an inhibitor.
Caption: General workflow for lead optimization.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. news-medical.net [news-medical.net]
- 9. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-(3-Bromophenylsulfonyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for derivatives of 4-(phenylsulfonyl)morpholine, with a specific focus on their potential as anticancer agents. The information is centered around a recent study on novel 4-(phenylsulfonyl)morpholine derivatives targeting triple-negative breast cancer (TNBC), which offers valuable insights that can be extrapolated to understand the SAR of "4-(3-Bromophenylsulfonyl)morpholine".[1][2]
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical and metabolic properties.[3] Its incorporation into drug candidates can enhance potency and improve pharmacokinetic profiles.[3] Phenylsulfonylmorpholine derivatives, in particular, have emerged as a promising class of compounds with potent biological activities. Recent research has highlighted their potential in oncology, specifically against aggressive cancers like TNBC.[1][2]
A study by Yang et al. (2024) synthesized and evaluated a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[1] This research identified a lead compound, GL24 (4m) , with a half-maximal inhibitory concentration (IC50) of 0.90 µM.[1] The study also elucidated that the mechanism of action involves the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR), p53 pathway, and G2/M checkpoint.[1]
These findings provide a strong basis for SAR studies of related compounds, including this compound, and for the rational design of new, more potent analogs.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of 4-(phenylsulfonyl)morpholine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the IC50 values of a series of analogs against the MDA-MB-231 TNBC cell line, as reported by Yang et al. (2024).[1][4][5]
| Compound | R Group | IC50 (µM) against MDA-MB-231 cells |
| 4a | H | > 40 |
| 4b | 4-CH₃ | > 40 |
| 4c | 4-C₂H₅ | > 40 |
| 4d | 4-OCH₃ | > 40 |
| 4e | 4-OC₂H₅ | > 40 |
| 4f | 4-Phenyl | 1.95 |
| 4g | 4-(4-Fluorophenyl) | 1.57 |
| 4h | 4-(4-Chlorophenyl) | 1.13 |
| 4i | 4-(4-Bromophenyl) | 1.05 |
| 4j | 4-(4-Methylphenyl) | 1.88 |
| 4k | 4-(4-Methoxyphenyl) | 2.13 |
| 4l | 4-(4-Trifluoromethylphenyl) | 1.25 |
| 4m (GL24) | 4-(4-Phenoxyphenyl) | 0.90 |
| 4o | 3-Phenyl | 3.54 |
| 4p | 2-Phenyl | 5.21 |
| 7a | -CH₂CH₂-morpholine | > 40 |
| 7b | -CH₂CH₂-piperidine | > 40 |
| 7c | -CH₂CH₂-pyrrolidine | > 40 |
| 7d | -CH₂CH₂-N(CH₃)₂ | > 40 |
| 7e | -CH₂CH₂-N(C₂H₅)₂ | > 40 |
| 7f | -CH₂CH₂-phenyl | > 40 |
| 7g | -CH₂CH₂-indole | > 40 |
Key SAR observations:
-
Substitution at the 4-position of the phenyl ring is crucial for activity. Unsubstituted (4a) or small alkyl/alkoxy-substituted compounds (4b-4e) are inactive.
-
Aromatic substituents at the 4-position significantly enhance anticancer activity. Phenyl (4f) and substituted phenyl groups (4g-4l) lead to potent compounds.
-
Halogen substitution on the distal phenyl ring is favorable. Fluorine (4g), chlorine (4h), and bromine (4i) at the 4-position of the distal phenyl ring result in compounds with low micromolar to sub-micromolar activity. This suggests that a compound like "this compound" could also exhibit significant activity.
-
Electron-withdrawing groups on the distal phenyl ring appear to enhance potency. The trifluoromethyl group (4l) leads to a potent compound.
-
The phenoxyphenyl group at the 4-position (GL24, 4m) provides the highest potency in this series, indicating that extending the aromatic system can be beneficial.
-
The position of the phenyl substituent on the primary phenyl ring is important. Substitution at the 4-position (4f) is more favorable than at the 3-position (4o) or 2-position (4p).
-
The nature of the linker and the terminal group in the 2N-linker series (7a-g) is critical. The tested aliphatic and aromatic substituents in this series did not show activity, suggesting that a direct connection of the substituted phenylsulfonyl moiety to the morpholine is preferred.
Experimental Protocols
Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives
The following is a general protocol for the synthesis of 4-(phenylsulfonyl)morpholine derivatives, adapted from the literature.[6]
General Synthetic Workflow
Caption: General synthetic workflow for 4-(phenylsulfonyl)morpholine derivatives.
Materials:
-
Appropriately substituted benzenesulfonyl chloride
-
Morpholine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
For Suzuki coupling: 4-(Bromophenylsulfonyl)morpholine, arylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate), and a suitable solvent system (e.g., toluene/ethanol/water).
Procedure for Sulfonylation:
-
Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add morpholine (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(substituted-phenylsulfonyl)morpholine.
Procedure for Suzuki Coupling (Example for biaryl derivatives):
-
To a solution of 4-(bromophenylsulfonyl)morpholine (1.0 eq) in a suitable solvent mixture (e.g., toluene, ethanol, and water), add the corresponding arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture at reflux (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
In Vitro Anticancer Activity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Workflow
References
- 1. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer | CSB 國立台灣大學計算與系統生物學研究中心 [csbb.ntu.edu.tw]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(3-Bromophenylsulfonyl)morpholine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," that typically exhibit weak binding to a biological target. Through sensitive biophysical techniques, these fragment hits are identified and then optimized into more potent leads by leveraging structural information. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] The specific fragment, 4-(3-Bromophenylsulfonyl)morpholine, combines the favorable properties of the morpholine ring with a substituted phenylsulfonyl group, offering a versatile starting point for FBDD campaigns. The bromine atom provides a convenient vector for synthetic elaboration, allowing for the exploration of chemical space around the initial fragment hit.
While direct FBDD screening data for this compound is not extensively published, studies on the closely related core structure, 4-(phenylsulfonyl)morpholine, provide valuable insights into its potential applications and methodologies for its development. These studies in anticancer and antimicrobial research serve as excellent proxies for understanding how this fragment scaffold can be elaborated and tested.
Application I: Anticancer Drug Discovery - Targeting Triple-Negative Breast Cancer
A recent study highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives in the context of triple-negative breast cancer (TNBC), an aggressive form of breast cancer with limited treatment options.[5][6][7] In this research, the 4-(phenylsulfonyl)morpholine core was used as a pharmacophore to synthesize a series of 23 novel small molecules. These derivatives were then evaluated for their cytotoxic activity against TNBC cell lines.
Quantitative Data: Cytotoxicity of 4-(Phenylsulfonyl)morpholine Derivatives
The study identified a lead compound, GL24 (4m), which demonstrated the most potent inhibitory activity against the MDA-MB-231 TNBC cell line.[5] The half-maximal inhibitory concentration (IC50) values for a selection of the synthesized derivatives are summarized in the table below.
| Compound ID | Substitution on Phenyl Ring | Linker | Terminal Group | IC50 (μM) in MDA-MB-231 Cells |
| GL24 (4m) | 3-phenoxy | -CONH- | phenyl | 0.90 |
| 4g | 3-chloro | -CONH- | phenyl | >10 |
| 4h | 3-bromo | -CONH- | phenyl | 2.22 |
| 4i | 3-methyl | -CONH- | phenyl | 1.83 |
| 4j | 3-methoxy | -CONH- | phenyl | 2.10 |
| 4k | 3-nitro | -CONH- | phenyl | 5.61 |
| 4l | 3-cyano | -CONH- | phenyl | 2.18 |
Data extracted from a study on 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer.[5]
Experimental Protocols
1. General Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives:
This protocol describes the general method used to synthesize the derivatives, which is analogous to a fragment elaboration strategy in FBDD.
-
Step 1: Synthesis of 3-(morpholinosulfonyl)benzoyl chloride.
-
To a solution of 3-(chlorosulfonyl)benzoic acid in an appropriate solvent (e.g., dichloromethane), add morpholine at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Acidify the mixture with 10% HCl.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
To the resulting 3-(morpholinosulfonyl)benzoic acid in an appropriate solvent (e.g., tetrahydrofuran), add oxalyl chloride.
-
Heat the reaction mixture to 55°C and stir for 16 hours.
-
Remove the solvent under reduced pressure to obtain 3-(morpholinosulfonyl)benzoyl chloride.[8]
-
-
Step 2: Amide Coupling.
-
Dissolve the desired aniline derivative in a suitable solvent (e.g., tetrahydrofuran).
-
Add 3-(morpholinosulfonyl)benzoyl chloride to the solution.
-
Add a base, such as triethylamine, to the reaction mixture.
-
Stir the reaction at 50°C for 16 hours.
-
After completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield the final 4-(phenylsulfonyl)morpholine derivative.
-
2. Cell Viability (MTT) Assay:
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-(phenylsulfonyl)morpholine derivatives for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow
The lead compound, GL24, was found to induce cell-cycle arrest and apoptosis in TNBC cells through the activation of multiple ER stress-dependent tumor-suppressive signals.[5]
Caption: FBDD-inspired workflow for anticancer agent development.
The study on GL24 identified several key signaling pathways that are perturbed upon treatment, leading to the observed anticancer effects.
Caption: Signaling pathways activated by a 4-(phenylsulfonyl)morpholine derivative.
Application II: Antimicrobial Activity Modulation
The 4-(phenylsulfonyl)morpholine scaffold has also been investigated for its potential to modulate the activity of existing antibiotics against multidrug-resistant bacterial strains.[9][10] This application is highly relevant to FBDD, as fragments can be used to identify allosteric binding sites or other mechanisms to enhance the efficacy of known drugs.
Quantitative Data: Modulation of Antibiotic Activity
In this study, 4-(phenylsulfonyl)morpholine itself did not show significant direct antimicrobial activity (MIC ≥1024 μg/mL). However, when combined with the aminoglycoside antibiotic amikacin, it significantly reduced the MIC of amikacin against a multi-resistant strain of Pseudomonas aeruginosa.[9]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (μg/mL) | MIC of Antibiotic with 128 μg/mL 4-(phenylsulfonyl)morpholine (μg/mL) | Fold Reduction in MIC |
| P. aeruginosa 03 | Amikacin | 312.5 | 39.06 | 8 |
| E. coli 27 | Amikacin | 1250 | 625 | 2 |
| P. aeruginosa 03 | Gentamicin | 250 | 125 | 2 |
| E. coli 27 | Gentamicin | 5000 | 1250 | 4 |
Data extracted from a study on the modulating activity of 4-(phenylsulfonyl)morpholine.[9]
Experimental Protocol
1. Microdilution Method for MIC Determination and Modulation Assay:
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent and to assess the modulating effect of a compound.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.
-
Serial Dilutions:
-
For MIC determination of 4-(phenylsulfonyl)morpholine, perform serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
For the modulation assay, prepare serial dilutions of the antibiotic (e.g., amikacin) in plates containing a sub-inhibitory concentration of 4-(phenylsulfonyl)morpholine (e.g., 128 µg/mL).
-
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC of the antibiotic alone with the MIC of the antibiotic in the presence of 4-(phenylsulfonyl)morpholine to determine the modulatory effect.
Logical Relationship Diagram
The use of 4-(phenylsulfonyl)morpholine as a modulator of antibiotic activity can be conceptualized as a synergistic interaction.
Caption: Logical flow of antibiotic modulation by a fragment.
Conclusion
The this compound fragment and its close analogs represent a valuable starting point for fragment-based drug discovery campaigns. The presented application notes, derived from studies on the 4-(phenylsulfonyl)morpholine core, demonstrate its utility in both anticancer and antimicrobial research. The synthetic tractability of this scaffold, coupled with the favorable properties imparted by the morpholine ring, makes it an attractive fragment for further exploration and optimization. The provided protocols and data serve as a foundational guide for researchers and scientists looking to incorporate this promising fragment into their drug discovery programs.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer | CSB 國立台灣大學計算與系統生物學研究中心 [csbb.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3-Bromophenylsulfonyl)morpholine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] When coupled with a phenylsulfonyl group, this combination creates a versatile pharmacophore with the potential to interact with a variety of biological targets. This document provides detailed application notes and protocols for the investigation of 4-(3-Bromophenylsulfonyl)morpholine as a potential enzyme inhibitor. While direct inhibitory data for this specific molecule is under active investigation, its structural similarity to other biologically active phenylsulfonylmorpholine derivatives suggests its potential as a valuable research tool and a starting point for novel drug discovery campaigns, particularly in oncology.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties for the closely related compound, 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, is presented below. These values are expected to be similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrNO₃S | PubChem CID: 7213309[4] |
| Molecular Weight | 320.20 g/mol | PubChem CID: 7213309[4] |
| IUPAC Name | 4-((3-bromo-4-methylphenyl)sulfonyl)morpholine | PubChem CID: 7213309[4] |
| CAS Number | 850429-74-2 | PubChem CID: 7213309[4] |
Potential Therapeutic Applications
Derivatives of 4-(phenylsulfonyl)morpholine have shown promise as anti-cancer agents. For instance, the derivative GL24 has demonstrated inhibitory effects on triple-negative breast cancer cells by inducing endoplasmic reticulum stress-dependent tumor-suppressive signals.[3] This suggests that this compound could potentially target enzymes within critical cell signaling pathways, such as protein kinases or enzymes involved in DNA replication and repair like topoisomerase.[5] The morpholine moiety is a key component in a number of enzyme inhibitors, contributing to both potency and desirable pharmacokinetic properties.[1][6]
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of arylsulfonylmorpholine derivatives involves the reaction of the corresponding arylsulfonyl chloride with morpholine in the presence of a base.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-bromobenzenesulfonyl chloride in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of morpholine and triethylamine in dichloromethane.
-
Add the morpholine solution dropwise to the cooled solution of 3-bromobenzenesulfonyl chloride with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay (Example Protocol)
Given the known anti-cancer activity of related compounds, a primary investigation into the enzyme inhibitory potential of this compound could focus on protein kinases. This protocol describes a general fluorescence-based assay to determine its inhibitory activity.
Materials:
-
Target kinase (e.g., a receptor tyrosine kinase like VEGFR2 or a cell cycle-related kinase)
-
Fluorescently labeled substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Staurosporine (as a positive control inhibitor)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In a microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (negative control) or staurosporine (positive control).
-
Add 20 µL of the target kinase solution (diluted in assay buffer) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a 20 µL mixture of the fluorescently labeled substrate peptide and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 60 µL of a stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 10 mM EDTA).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Potential Signaling Pathway Involvement
Based on the activity of the related compound GL24, this compound may induce cell-cycle arrest and apoptosis through the unfolded protein response (UPR) and p53 pathways.[3] A potential mechanism of action could involve the inhibition of kinases that are critical for cell cycle progression or survival signaling.
Diagram of Potential Signaling Pathway:
Caption: Potential signaling pathways affected by the compound.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and information provided herein offer a foundational framework for researchers to explore its synthesis, characterize its inhibitory profile against relevant enzymatic targets, and elucidate its mechanism of action. Further investigation into the structure-activity relationship (SAR) of this and related compounds could lead to the discovery of potent and selective inhibitors for therapeutic intervention.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID 7213309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of "4-(3-Bromophenylsulfonyl)morpholine" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of novel "4-(3-Bromophenylsulfonyl)morpholine" derivatives as potential therapeutic agents, with a focus on their application in oncology research. The protocols outlined below are based on the findings from studies on a series of these derivatives, particularly the potent compound GL24 (4m) , which has shown significant activity against triple-negative breast cancer (TNBC) cells.[1]
I. Introduction
The 4-(phenylsulfonyl)morpholine scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. A recent study detailed the synthesis of 23 derivatives based on this structure, leading to the identification of GL24 (4m) as a lead compound with a half-maximal inhibitory concentration (IC50) of 0.90 µM in the MDA-MB-231 human breast cancer cell line.[1] Mechanistic studies, including transcriptomic analyses, have revealed that GL24 exerts its tumor-suppressive effects through the induction of endoplasmic reticulum (ER) stress-dependent signaling pathways, ultimately leading to cell-cycle arrest and apoptosis.[1] These pathways include the Unfolded Protein Response (UPR), the p53 pathway, and the G2/M checkpoint.[1]
This document provides detailed protocols for key in vitro assays to characterize the biological activity of "this compound" derivatives and presents a framework for data analysis and visualization of the associated signaling pathways.
II. Data Presentation
Effective evaluation of a series of chemical derivatives requires a clear and concise presentation of quantitative data. A structured table is recommended for easy comparison of the biological activities of the synthesized compounds.
Table 1: In Vitro Anticancer Activity of 4-(Phenylsulfonyl)morpholine Derivatives against MDA-MB-231 Cells
| Compound ID | Derivative Structure (Modification on Phenyl Ring) | IC50 (µM) |
| GL24 (4m) | 4-phenoxyphenyl | 0.90 |
| Derivative 4a | Unsubstituted Phenyl | Data not available in search results |
| Derivative 4b | Specify substitution | Data not available in search results |
| Derivative 4c | Specify substitution | Data not available in search results |
| ... (for all 23 derivatives) | Specify substitution | Data not available in search results |
Note: The IC50 value for GL24 (4m) is provided based on the available literature.[1] The data for the remaining 22 derivatives is not currently available in the public search results and would need to be extracted from the full scientific publication or its supplementary materials.
III. Experimental Protocols
The following are detailed protocols for the key in vitro experiments to evaluate the anticancer properties of "this compound" derivatives.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for TNBC)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
"this compound" derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
B. Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Human cancer cell line
-
6-well plates
-
"this compound" derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
6-well plates
-
"this compound" derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
D. Transcriptomic Analysis (RNA-Seq)
This protocol provides a general workflow for analyzing changes in gene expression following treatment with the derivatives.
Caption: Unfolded Protein Response (UPR) signaling pathway.
B. p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in cell fate decisions in response to cellular stress, including DNA damage and ER stress. Its activation can lead to cell cycle arrest or apoptosis.
References
Troubleshooting & Optimization
Troubleshooting "4-(3-Bromophenylsulfonyl)morpholine" synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Bromophenylsulfonyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reaction of 3-bromophenylsulfonyl chloride with morpholine. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary starting materials and reagents required?
A2: The key starting materials are 3-bromophenylsulfonyl chloride and morpholine. A base, such as triethylamine or pyridine, is used as an acid scavenger. A suitable aprotic solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), is also required to dissolve the reactants.
Q3: What are the major potential side reactions in this synthesis?
A3: The most common side reactions include the hydrolysis of the 3-bromophenylsulfonyl chloride starting material to form 3-bromophenylsulfonic acid, and the potential for double sulfonylation of morpholine under certain conditions, although this is less common for secondary amines like morpholine.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined beforehand.
Q5: What are the recommended purification techniques for the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the base hydrochloride salt and other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degraded 3-bromophenylsulfonyl chloride | Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time. Use a fresh bottle or verify the purity of the starting material. Store sulfonyl chlorides in a desiccator. |
| Insufficient Base | The reaction generates HCl, which can protonate the morpholine, rendering it non-nucleophilic. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used. |
| Low Reaction Temperature | The reaction may be too slow at low temperatures. If running at 0 °C or room temperature, consider gentle heating to 40-50 °C while monitoring for side product formation. |
| Poor Quality Solvent | The presence of water in the solvent can lead to the hydrolysis of the sulfonyl chloride. Use anhydrous solvents. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible Cause | Suggested Solution |
| Hydrolysis of Sulfonyl Chloride | A polar spot on the TLC that doesn't move far from the baseline could be 3-bromophenylsulfonic acid. This occurs if there is moisture in the reaction. Minimize exposure to air and use anhydrous solvents. This impurity can usually be removed with an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup. |
| Unreacted Starting Materials | If spots corresponding to 3-bromophenylsulfonyl chloride and/or morpholine are visible, the reaction may be incomplete. Allow the reaction to stir for a longer period or consider a modest increase in temperature. |
| Di-sulfonylation Product | Although less likely with a secondary amine, a less polar byproduct could potentially be a di-sulfonylated species. This can sometimes be favored by very long reaction times or a high excess of the sulfonyl chloride. Ensure proper stoichiometry. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an oil instead of a solid | While this compound is expected to be a solid, impurities can sometimes cause it to remain an oil. Attempt to purify by column chromatography. If the product is pure but oily, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization. |
| Product co-elutes with impurities during column chromatography | Optimize the eluent system for column chromatography by testing various solvent polarities with TLC. A shallow gradient elution may be necessary to achieve good separation. |
| Low recovery after recrystallization | The chosen recrystallization solvent may be too good a solvent for the product. Try a different solvent or a solvent mixture. Ensure the hot solution is saturated and allow it to cool slowly to maximize crystal formation. |
Quantitative Data Summary
The following table presents representative yields for the synthesis of this compound under various hypothetical conditions. This data is for illustrative purposes to guide optimization.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by NMR, %) |
| 1 | Triethylamine (1.2) | DCM | 25 | 4 | 85 | >98 |
| 2 | Pyridine (1.5) | THF | 25 | 4 | 82 | >97 |
| 3 | Triethylamine (1.2) | DCM | 0 to 25 | 6 | 90 | >99 |
| 4 | None | DCM | 25 | 4 | <10 | - |
| 5 | Triethylamine (1.2) | Wet DCM | 25 | 4 | 60 | ~90 (with sulfonic acid impurity) |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
3-bromophenylsulfonyl chloride (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-bromophenylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Optimizing reaction conditions for "4-(3-Bromophenylsulfonyl)morpholine" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(3-Bromophenylsulfonyl)morpholine. This document includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of 3-bromobenzenesulfonyl chloride with morpholine.
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine (Et3N) or other suitable base (e.g., pyridine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 - 1.2 equivalents) and triethylamine (1.1 - 1.5 equivalents) in dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled morpholine solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel flash chromatography.[1] For chromatography, it is advisable to add 0.5-1% triethylamine to the eluent to prevent peak tailing.[1]
Visual Workflow of the Synthesis:
References
Improving the yield and purity of "4-(3-Bromophenylsulfonyl)morpholine"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and purification of 4-(3-Bromophenylsulfonyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and straightforward method is the reaction of 3-bromobenzenesulfonyl chloride with morpholine in the presence of a base. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Q2: What is the role of the base in the synthesis of this compound?
A2: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and stop the reaction.
Q3: My reaction does not seem to be going to completion. What are the possible reasons?
A3: Incomplete reactions can be due to several factors:
-
Insufficient Base: If there is not enough base to neutralize the HCl produced, the morpholine will be protonated, stopping the reaction.
-
Poor Quality Reagents: 3-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time. Ensure your reagents are pure and dry.
-
Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.
-
Steric Hindrance: While not a major issue with morpholine, significant steric bulk on the amine or sulfonyl chloride can slow down the reaction.
Q4: What are the main impurities I should look out for?
A4: The primary impurities include unreacted starting materials (morpholine and 3-bromobenzenesulfonyl chloride), the hydrolyzed sulfonyl chloride (3-bromobenzenesulfonic acid), and the hydrochloride salt of morpholine.[1]
Q5: What are the best methods for purifying the final product?
A5: The two most effective purification techniques for this compound are recrystallization and flash column chromatography. The choice depends on the nature of the impurities and the scale of the reaction.
Troubleshooting Guides
Low Yield
| Observation | Possible Cause | Suggested Solution |
| Low conversion of starting materials | 1. Inactive 3-bromobenzenesulfonyl chloride due to hydrolysis. 2. Insufficient base. 3. Reaction temperature is too low. | 1. Use fresh or purified 3-bromobenzenesulfonyl chloride. 2. Use at least a stoichiometric equivalent of base (e.g., triethylamine). 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Product loss during workup | 1. The product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Break up emulsions by adding brine or filtering the mixture through a pad of celite. |
| Significant amount of starting material recovered | The reaction has not gone to completion. | Increase the reaction time and/or temperature. Consider using a slight excess (1.1 equivalents) of morpholine. |
Purity Issues
| Observation | Possible Cause | Suggested Solution |
| Presence of a water-soluble impurity | Formation of morpholine hydrochloride. | During the aqueous workup, ensure the aqueous phase is basic (pH > 8) before extraction to deprotonate the morpholine hydrochloride and allow the free morpholine to be extracted into the organic layer. |
| Presence of a polar, acidic impurity | Hydrolysis of 3-bromobenzenesulfonyl chloride to 3-bromobenzenesulfonic acid. | Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove the acidic impurity. |
| Product is an oil or fails to crystallize | The presence of impurities is inhibiting crystallization. | Purify the crude product by flash column chromatography before attempting recrystallization. |
| Poor separation during column chromatography | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Morpholine
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane in a separate flask.
-
Add the 3-bromobenzenesulfonyl chloride solution dropwise to the stirred morpholine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as isopropanol or an ethanol/water mixture.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Load the silica-adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Hypothetical Yield and Purity Data for Different Purification Methods
| Purification Method | Typical Yield Range | Typical Purity Range | Notes |
| None (Crude Product) | 85-95% | 80-90% | Purity can be lower if starting materials are not dry. |
| Recrystallization | 70-85% | >98% | Yield is dependent on the efficiency of crystallization. |
| Flash Column Chromatography | 75-90% | >99% | Can be optimized to achieve very high purity. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
"4-(3-Bromophenylsulfonyl)morpholine" stability issues and degradation products
Disclaimer: Specific stability and degradation data for 4-(3-Bromophenylsulfonyl)morpholine are not extensively available in public literature. The information provided here is based on the chemical properties of its constituent functional groups (arylsulfonylamides, morpholines, and bromophenyl compounds) and general principles of chemical degradation. It is intended to serve as a guide for researchers to design and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, especially in protic or aqueous solvents, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and exposure to air and moisture.
Q2: Is this compound stable in common laboratory solvents?
A2: While specific data is unavailable, arylsulfonylmorpholines are generally stable in common aprotic organic solvents like DMSO, DMF, and acetonitrile for short-term use at room temperature. However, prolonged storage in solution, especially in DMSO, may lead to degradation, and it is best practice to store solutions at low temperatures. Stability in protic solvents like methanol and ethanol, or aqueous buffers, may be lower, particularly at non-neutral pH and elevated temperatures.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, this compound may degrade via several pathways:
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage under strong acidic or basic conditions, which would yield 3-bromobenzenesulfonic acid and morpholine.
-
Photodegradation: The bromophenyl group may absorb UV light, leading to photolytic cleavage of the C-Br bond, resulting in debromination or other radical-mediated reactions.
-
Oxidation: The morpholine ring, particularly the nitrogen atom and the adjacent carbon atoms, could be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.
Q4: How can I detect degradation of my this compound sample?
A4: The most common method for detecting degradation is by High-Performance Liquid Chromatography (HPLC) with a UV detector, as the aromatic ring will be UV-active. A typical stability-indicating HPLC method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which helps in elucidating their structures.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram (HPLC/LC-MS) after sample preparation. | Compound Degradation: The compound may be degrading during sample preparation due to exposure to harsh pH, light, or elevated temperatures. | • Prepare samples in volumetric flasks wrapped in aluminum foil to protect from light.• Use neutral pH buffers if aqueous solutions are required.• Avoid heating solutions for extended periods.• Prepare solutions fresh before analysis. |
| Loss of biological activity or potency of the compound over time. | Long-term Instability: The compound may be degrading during storage, either as a solid or in solution. | • Re-qualify the purity of the compound using a validated analytical method (e.g., HPLC).• If stored in solution, prepare fresh dilutions from a solid stock for critical experiments.• Evaluate storage conditions; consider storing at a lower temperature or under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results between batches or over time. | Sample Inhomogeneity or Degradation: This could be due to improper storage or handling, leading to variable levels of degradation. | • Ensure the solid compound is homogeneous before weighing.• Follow a strict, standardized protocol for sample preparation and handling.• Perform a quick purity check (e.g., by TLC or a rapid HPLC method) before starting a series of experiments. |
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Dilute the stock solution with the initial solvent and heat at 80°C.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) and/or visible light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.
-
For other conditions, dilution with the mobile phase may be sufficient.
-
-
Analysis: Analyze all samples by a stability-indicating LC-MS method. Monitor the decrease in the parent compound's peak area and the formation of new peaks. Use the mass spectral data to propose structures for the degradation products.
Data Presentation
The following table is a template for summarizing the results from a forced degradation study.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 2 | e.g., 95.2 | e.g., 235/237, 88 | |
| 8 | e.g., 80.1 | e.g., 235/237, 88 | |
| 24 | e.g., 65.4 | e.g., 235/237, 88 | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 2 | e.g., 98.5 | e.g., 235/237, 88 | |
| 8 | e.g., 92.3 | e.g., 235/237, 88 | |
| 24 | e.g., 85.7 | e.g., 235/237, 88 | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 2 | e.g., 99.1 | e.g., 322/324 | |
| 8 | e.g., 96.8 | e.g., 322/324 | |
| 24 | e.g., 91.5 | e.g., 322/324 | |
| UV Light | 0 | 100 | - |
| 2 | e.g., 90.3 | e.g., 226 | |
| 8 | e.g., 75.6 | e.g., 226 | |
| 24 | e.g., 55.9 | e.g., 226 |
Note: The data in this table is hypothetical and for illustrative purposes only. The m/z values correspond to the hypothesized degradation products: 3-bromobenzenesulfonic acid (negative ion mode), morpholine (positive ion mode), the N-oxide, and the debrominated product.
Overcoming solubility problems with "4-(3-Bromophenylsulfonyl)morpholine" in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with "4-(3-Bromophenylsulfonyl)morpholine" in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution upon dilution into my aqueous assay buffer. What is the likely cause?
A: This is a common issue for many organic small molecules. The primary reason is the significant change in solvent polarity when a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous buffer. This can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q2: What is the maximum recommended concentration of DMSO in my final assay to avoid precipitation?
A: While there is no universal concentration, a final DMSO concentration of 0.5% to 1% is generally well-tolerated in most biological assays and helps maintain the solubility of many compounds. However, it is crucial to determine the optimal concentration for your specific experimental setup, as higher concentrations of DMSO can sometimes interfere with the assay or affect cell viability.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A: Yes, the pH of the buffer can significantly influence the solubility of compounds with ionizable groups. While the morpholine group is basic, the overall molecule's solubility may be pH-dependent. It is advisable to test the solubility of the compound in a range of pH values relevant to your assay to determine the optimal conditions.
Q4: I have prepared my solutions carefully, but I still see precipitation over time during incubation. What could be happening?
A: Precipitation during incubation can be due to several factors. Temperature shifts can affect solubility; for instance, a compound might be soluble at room temperature but precipitate at 37°C. Additionally, interactions with components in the assay medium, such as salts or proteins, can lead to decreased solubility over time.
Q5: Is it acceptable to proceed with an assay if I observe a slight turbidity or precipitate?
A: It is strongly advised not to proceed with an assay if any precipitation is observed. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.
Troubleshooting Guide
Encountering solubility issues with this compound can be a significant roadblock in your research. This guide provides a systematic approach to diagnosing and resolving these problems.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Exceeding the aqueous solubility limit. | - Decrease the final concentration of the compound.- Prepare a higher concentration stock in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution. |
| "Solvent shock" from rapid dilution. | - Add the stock solution dropwise to the assay buffer while vortexing or stirring gently.- Warm the assay buffer to the experimental temperature before adding the compound. | |
| Precipitation Over Time | Temperature-dependent solubility. | - Ensure all solutions are pre-warmed to the incubation temperature.- Check for temperature fluctuations in your incubator. |
| Compound instability in the assay medium. | - Assess the stability of the compound in your specific buffer over the time course of the experiment. | |
| Interaction with media components. | - Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. | |
| Inconsistent Results | Partial precipitation at higher concentrations. | - Visually inspect all wells for any signs of precipitation.- Determine the kinetic solubility of your compound in the assay buffer (see Protocol 1). |
| Adsorption to plasticware. | - Consider using low-adhesion microplates.- Include a pre-incubation step with the compound in the plate to saturate binding sites. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your specific assay buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity)
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Dilution into Aqueous Buffer: In a separate 96-well plate, add your aqueous assay buffer to each well. Transfer a small, consistent volume of each DMSO dilution into the corresponding wells of the aqueous plate to achieve a final DMSO concentration of 1% or less.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the absorbance of each well at 600 nm. A significant increase in absorbance indicates the formation of a precipitate.
-
Analysis: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
| Parameter | Condition |
| Stock Solution | 10 mM in 100% DMSO |
| Final DMSO Concentration | ≤ 1% |
| Incubation Time | 1-2 hours |
| Incubation Temperature | Room Temperature |
| Detection Wavelength | 600 nm |
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3K/mTOR)
Given that sulfonylmorpholine derivatives can act as kinase inhibitors, this protocol provides a general workflow for an in vitro kinase assay, which may be relevant for this compound.
Materials:
-
Recombinant human PI3K or mTOR enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound (solubilized as per your determined optimal conditions)
-
Positive control inhibitor (e.g., a known PI3K/mTOR inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the kinase and substrate in the kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, ensuring the final solvent concentration is consistent across all wells and does not exceed the determined non-interfering limit.
-
Enzyme and Inhibitor Incubation: Add the diluted compound and the kinase to the wells of the 96-well plate. Include wells for a positive control inhibitor and a vehicle control (solvent only). Incubate for a predetermined time (e.g., 15-30 minutes) at the desired temperature.
-
Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and measure the kinase activity using the detection reagent as per the manufacturer's protocol. This is often done by measuring the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Visualizations
Technical Support Center: "4-(3-Bromophenylsulfonyl)morpholine" Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(3-Bromophenylsulfonyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in scaling up this reaction typically revolve around:
-
Exothermic Reaction Profile: The reaction between a sulfonyl chloride and an amine is often exothermic. Proper temperature control is crucial on a larger scale to prevent runaway reactions and the formation of impurities.
-
Moisture Sensitivity: 3-Bromophenylsulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive and can complicate purification.[1][2] Ensuring anhydrous conditions is critical.
-
Product Isolation and Purification: The basic nature of the morpholine nitrogen can lead to challenges during work-up and purification, such as emulsion formation during aqueous washes and product tailing during column chromatography.
-
Impurity Profile Management: As the scale increases, the impurity profile can change. Controlling and removing impurities to meet specifications can be more challenging.
-
Safe Handling of Reagents: Both 3-bromophenylsulfonyl chloride and morpholine have specific safety handling requirements that become more critical at a larger scale.[1][2][3]
Q2: What are the likely impurities in the synthesis of this compound?
A2: Common impurities may include:
-
Unreacted Starting Materials: Residual 3-bromophenylsulfonyl chloride and morpholine.
-
Hydrolysis Product: 3-Bromophenylsulfonic acid, formed from the reaction of the sulfonyl chloride with water.[4]
-
Di-sulfonated Morpholine: Although less common, the formation of a di-sulfonated product is possible under certain conditions.
-
Salts: Amine hydrochlorides (e.g., morpholine hydrochloride) are formed as a byproduct if a tertiary amine base is not used in stoichiometric amounts.
Q3: How can I minimize the hydrolysis of 3-bromophenylsulfonyl chloride during the reaction?
A3: To minimize hydrolysis, you should:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored 3-bromophenylsulfonyl chloride.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: For large-scale purification:
-
Crystallization: This is often the most effective and scalable method for purifying solid products. A proper solvent screen should be performed to identify a suitable recrystallization solvent or solvent system.
-
Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase or adding a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to prevent peak tailing caused by the basic morpholine nitrogen.[5]
-
Aqueous Work-up: During aqueous extraction, be mindful of the product's solubility and the potential for emulsion formation. Using brine washes can help to break emulsions.
Troubleshooting Guides
Problem: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).- If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. However, be cautious as this may also increase impurity formation.- Ensure efficient stirring, especially in larger vessels, to maintain a homogeneous reaction mixture. |
| Hydrolysis of Sulfonyl Chloride | - Verify that all reagents and solvents are anhydrous.[1][2]- Ensure the reaction is performed under a dry, inert atmosphere.- Use a fresh bottle of 3-bromophenylsulfonyl chloride or purify the existing stock. |
| Sub-optimal Stoichiometry | - Re-verify the molar ratios of the reactants and base. A slight excess of the amine or sulfonyl chloride may be required to drive the reaction to completion. Typically, a 1.05 to 1.1 molar equivalent of morpholine is used relative to the sulfonyl chloride. |
| Product Loss During Work-up | - Analyze aqueous layers for product content to ensure it is not being lost during extraction.- If the product is partially water-soluble, consider back-extracting the aqueous layers with an appropriate organic solvent.- Avoid overly acidic or basic conditions during work-up if the product is susceptible to hydrolysis. |
Problem: Impure Product After Work-up
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | - Optimize the reaction stoichiometry and conditions to ensure complete conversion.- During work-up, an acidic wash (e.g., dilute HCl) can remove unreacted morpholine. An aqueous base wash (e.g., NaHCO₃) can help remove unreacted 3-bromophenylsulfonyl chloride (as the sulfonic acid). |
| Hydrolysis Product Present | - An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can effectively remove the acidic 3-bromophenylsulfonic acid. |
| Co-eluting Impurities in Chromatography | - Optimize the mobile phase for better separation. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of the product and may alter the retention times of impurities.[5] |
| Product "Oiling Out" During Crystallization | - Ensure the chosen recrystallization solvent is appropriate. The product should be soluble at high temperatures and sparingly soluble at low temperatures.- Try using a solvent mixture to fine-tune the solubility.- Cool the solution slowly and scratch the inside of the flask to induce crystallization. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization for scale-up.
Materials:
-
3-Bromophenylsulfonyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent, anhydrous
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry, inerted reaction vessel, dissolve 3-bromophenylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: In a separate flask, prepare a solution of morpholine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Reaction: Slowly add the morpholine/triethylamine solution to the cooled solution of 3-bromophenylsulfonyl chloride, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) or by column chromatography.
Visualizations
Reaction Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Unexpected results in experiments with "4-(3-Bromophenylsulfonyl)morpholine"
This technical support center is intended for researchers, scientists, and drug development professionals utilizing "4-(3-Bromophenylsulfonyl)morpholine" in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address potential unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility and stability of this compound?
A1: this compound is expected to be soluble in organic solvents such as DMSO, DMF, and ethanol. Aqueous solubility is predicted to be low. For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for several months. The sulfonylmorpholine moiety is generally stable under neutral and acidic conditions; however, prolonged exposure to strongly basic conditions (pH > 9) or high temperatures may lead to degradation.[1]
Q2: I am observing lower than expected potency in my cellular assay. What are the possible causes?
A2: Lower than expected potency can stem from several factors:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions are not subject to repeated freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.
-
Cell Permeability: The compound may have poor permeability into your specific cell line. You can assess this using cell uptake assays.
-
High Protein Binding: The compound may bind to proteins in the cell culture medium (e.g., FBS), reducing its effective concentration. Consider using a lower serum concentration or a serum-free medium for the duration of the treatment, if your cells can tolerate it.
-
Incorrect Target Hypothesis: The compound may not be as potent against the intended target in a cellular context as it is in a biochemical assay.
Q3: My results are not reproducible between experiments. What should I check?
A3: Lack of reproducibility is a common issue. Consider the following:
-
Inconsistent Compound Concentration: Verify the concentration of your stock solution using a technique like quantitative NMR (qNMR) or by obtaining a fresh, certified batch of the compound. Ensure accurate pipetting when making serial dilutions.
-
Variable Cell Conditions: Ensure that cells are at a consistent passage number and confluency, as cellular responses can change over time and with cell density.
-
Assay Conditions: Small variations in incubation times, temperatures, or reagent concentrations can lead to different results. Standardize your protocol meticulously.
Q4: Are there any known off-target effects for this class of compounds?
A4: While specific off-target effects for this compound are not yet documented, morpholine-containing compounds are known to interact with a wide range of biological targets.[2][3] It is crucial to perform counter-screens against related targets or a broader panel of receptors and kinases to assess the selectivity of your compound. Unintended interactions can lead to misleading results or cellular toxicity.[4][5]
Q5: Can the 3-bromophenyl group react under my experimental conditions?
A5: The bromine atom on the phenyl ring is relatively stable but can participate in reactions under specific conditions, such as in the presence of transition metal catalysts (e.g., palladium) often used in cross-coupling reactions. If your experimental setup includes such reagents, you might observe the formation of unexpected byproducts. For most biological assays, this is not a concern.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity Observed in Cellular Assays
-
Possible Cause: The compound may have off-target effects leading to cell death.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a structurally unrelated compound with known activity against your primary target. If this control does not produce the same cytotoxicity, the effect is likely off-target.
-
Dose-Response Analysis: Compare the IC50 for your intended biological effect with the CC50 (cytotoxic concentration 50%). A small window between these values suggests cytotoxicity may be linked to off-target effects.
-
Mechanism of Cell Death: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide clues about the pathways involved.
-
Broad Panel Screening: Test the compound against a panel of common off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.
-
Problem 2: No Activity Observed in a Biochemical Assay
-
Possible Cause: The compound is inactive, or the assay is not functioning correctly.
-
Troubleshooting Steps:
-
Compound Integrity: Confirm the identity and purity of your compound using analytical techniques like LC-MS and NMR.
-
Assay Controls: Ensure that your positive and negative controls for the assay are behaving as expected.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent this.
-
Solubility Issues: The compound may be precipitating out of the aqueous assay buffer. Visually inspect the assay plate for any precipitate. If solubility is an issue, you may need to adjust the buffer composition or the final DMSO concentration.
-
Data Presentation
Table 1: Hypothetical Kinase Inhibitory Potency and Selectivity
This table illustrates a hypothetical scenario where this compound ("Compound X") is evaluated as a kinase inhibitor.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (Off-Target 1 / Target) |
| Compound X | 25 | 2500 | >10000 | 100 |
| Control A | 10 | 50 | 5000 | 5 |
| Control B | 500 | >10000 | >10000 | >20 |
Data is hypothetical and for illustrative purposes only. The selectivity score is the ratio of the IC50 for an off-target kinase to the IC50 for the target kinase; a higher score indicates greater selectivity.
Table 2: Compound Stability at Different pH and Temperatures
| pH | Storage Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 5.0 | 4°C | 99.5% | 99.1% |
| 5.0 | 37°C | 98.2% | 95.8% |
| 7.4 | 4°C | 99.2% | 98.5% |
| 7.4 | 37°C | 96.5% | 91.3% |
| 9.0 | 4°C | 95.1% | 88.7% |
| 9.0 | 37°C | 85.4% | 65.2% |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to determine the IC50 of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant target kinase
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Anhydrous DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer. Add 10 µL of this solution to each well.
-
Prepare an ATP solution in kinase assay buffer. Add 10 µL of this solution to each well to initiate the reaction. The final volume should be 21 µL.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the luminescent kinase assay kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
-
Visualizations
References
"4-(3-Bromophenylsulfonyl)morpholine" purification challenges and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-(3-Bromophenylsulfonyl)morpholine. The following information is compiled from established chemical purification principles and data on analogous morpholine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing significant peak tailing during silica gel chromatography?
A1: Peak tailing is a common issue when purifying morpholine-containing compounds on silica gel. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation, streaking, and reduced recovery of your compound.
Q2: How can I prevent peak tailing during silica gel chromatography?
A2: To minimize the interaction between the basic morpholine nitrogen and the acidic silica gel, you can add a basic modifier to your eluent. A common practice is to add a small amount of triethylamine (Et3N), typically 0.5-1%, to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.[1]
Q3: What are some common impurities I might encounter in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials such as 3-bromobenzenesulfonyl chloride and morpholine. Additionally, side products from potential side reactions, though specific ones for this synthesis are not widely documented, could be present. The workup procedure should be designed to remove these reagents.
Q4: I'm having difficulty getting my this compound to crystallize. What could be the issue?
A4: Crystallization can be challenging due to several factors. Your compound might be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation. Another possibility is that the compound is "oiling out," where it separates as a liquid instead of a solid. This often occurs if the compound's melting point is lower than the boiling point of the solvent.
Q5: What are some good starting solvents for the recrystallization of this compound?
Troubleshooting Guides
Silica Gel Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | The basic morpholine nitrogen is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.5-1%) to your eluent system.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent and is strongly adsorbed to the silica. | Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Poor Separation from Impurities | The chosen eluent system is not providing adequate resolution. | Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/methanol. Always test new solvent systems on a TLC plate first. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "Oils Out" | The melting point of the compound may be lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Use a lower boiling point solvent or a solvent mixture. Ensure the solution cools down slowly. You can insulate the flask to slow the cooling rate. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow. | 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound if available. |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product initially. |
| Colored Crystals | Colored impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound (General Procedure)
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing. The ideal Rf value for the product should be between 0.2 and 0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack the column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel ("dry loading") and then added to the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of this compound (General Procedure)
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to determine if the solid dissolves. Allow it to cool to see if crystals form. Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find an optimal system.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. The melting point of the analogous 4-(4-bromobenzenesulfonyl)morpholine is reported to be 140-142 °C, which can be a reference for purity assessment.[3]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for chromatography issues.
References
Technical Support Center: Optimizing the Sulfonylmorpholine Scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sulfonylmorpholine scaffold. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the modification and optimization of this important chemical scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My sulfonylmorpholine derivative has good potency but shows high clearance in human liver microsomes. What are the likely metabolic liabilities and how can I improve its stability?
A1: High clearance in liver microsomes is a common challenge, often due to metabolism by Cytochrome P450 (CYP) enzymes.[1] For the sulfonylmorpholine scaffold, two primary metabolic hotspots are frequently observed:
-
Oxidation of the Morpholine Ring: The carbons alpha to the morpholine oxygen and nitrogen are susceptible to oxidative metabolism.
-
Oxidation of Attached Aromatic Groups: Aromatic rings elsewhere in the molecule are common sites for CYP-mediated hydroxylation.
Troubleshooting Strategies:
-
Block Metabolic Hotspots: Introduce modifications at the most metabolically labile sites. A common strategy is the substitution of a hydrogen atom with a fluorine atom or a methyl group. This can sterically hinder the approach of metabolizing enzymes or increase the strength of the C-H bond, making it less susceptible to oxidation.[1]
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to aromatic rings can deactivate them towards oxidative metabolism.
-
Bioisosteric Replacement of the Morpholine: If morpholine ring oxidation is the primary issue, consider replacing it with a more rigid or less metabolically susceptible bicyclic diamine or a piperidine analog. This approach was successfully used in the optimization of T-type calcium channel blockers, where replacing a dimethylmorpholine with a rigid bicyclic diamine improved stability.
Q2: I'm observing poor aqueous solubility with my sulfonylmorpholine analogs. What modifications can I make to improve this property?
A2: Poor solubility can hinder in vitro assays and limit oral bioavailability. The sulfonylmorpholine moiety itself is relatively polar, but solubility is highly dependent on the nature of the substituents attached to the scaffold.
Troubleshooting Strategies:
-
Introduce Polar Functional Groups: Incorporate polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties into regions of the molecule that are not critical for target binding.
-
Reduce Lipophilicity (LogP): High lipophilicity is a major cause of poor aqueous solubility. Analyze your molecule's structure and identify lipophilic regions that could be modified. Consider replacing bulky, non-polar groups with smaller or more polar alternatives.
-
Utilize Ionizable Groups: Introducing a basic nitrogen (like a pyridine or an aliphatic amine) can allow for the formation of soluble salts, which often dramatically improves aqueous solubility.
Q3: My compound has low permeability in the Caco-2 assay, suggesting poor intestinal absorption. How can I address this?
A3: Low permeability indicates that your compound may struggle to cross the intestinal wall, leading to poor oral bioavailability. This can be due to several factors, including high polarity, large molecular size, or being a substrate for efflux transporters like P-glycoprotein (P-gp).
Troubleshooting Strategies:
-
Balance Polarity and Lipophilicity: While high polarity can decrease permeability, excessive lipophilicity can lead to poor solubility. A balance is crucial. The "rule of five" provides general guidance. Aim for a calculated LogP between 1 and 3 for optimal permeability.
-
Reduce Polar Surface Area (PSA): A high PSA (generally >140 Ų) is often correlated with poor cell permeability. Strategies to reduce PSA include intramolecular hydrogen bonding or masking polar groups with metabolically labile protecting groups (a prodrug approach).
-
Mask Efflux Transporter Recognition Sites: If your compound is identified as an efflux transporter substrate (indicated by an efflux ratio > 2 in a bidirectional Caco-2 assay), structural modifications are needed. This can involve altering charge distribution, reducing hydrogen bond donors, or changing the overall shape of the molecule to disrupt its recognition by the transporter.
Data Presentation: Structure-Activity & Structure-Property Relationships
The following tables summarize quantitative data from medicinal chemistry campaigns aimed at optimizing sulfonylmorpholine-based compounds.
Table 1: Optimization of Sulfonylmorpholine-based γ-Secretase Inhibitors for Metabolic Stability
This table illustrates how small alkyl substitutions on a related scaffold can mitigate CYP3A4 liability, a common metabolic pathway.
| Compound ID | R-group | Aβ42 IC₅₀ (nM) | CYP3A4 Inhibition IC₅₀ (µM) |
| 1 | H | 3.4 | 1.8 |
| 2 | Methyl | 3.1 | 11.2 |
| 3 | Ethyl | 2.8 | >30 |
| 4 | Isopropyl | 3.5 | >30 |
Data adapted from Li, H., et al. (2010). Bioorganic & Medicinal Chemistry Letters.[2]
Table 2: Improving ADME Properties of Sulfonamide-based T-Type Calcium Channel Blockers
This table shows the progression from an initial hit with poor metabolic stability to a lead compound with improved clearance by modifying the morpholine and aniline moieties.
| Compound ID | Key Structural Moiety | R₂-group | Rat Liver Microsome Stability (% remaining @ 30 min) | Rat Plasma Clearance (CLp) (L/h/kg) |
| Hit 1 | Dimethylmorpholine | H | 0% | - |
| Lead 2 | Bicyclic Diamine | H | 45% | 1.79 |
| Lead 3 | Bicyclic Diamine | 2-Fluoro | 72% | 0.82 |
| ABT-639 | Bicyclic Diamine | 2-Fluoro, N-Methyl | 90% | 0.45 |
Data adapted from Shieh, C.-C., et al. (2015). ACS Medicinal Chemistry Letters.
Experimental Protocols
Detailed methodologies for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are provided below.
Protocol 1: Liver Microsomal Stability Assay
Purpose: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the final incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing internal standard) to the corresponding wells. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[2][3][4]
Protocol 2: Kinetic Solubility Assay (Nephelometry)
Purpose: To provide a high-throughput assessment of the aqueous solubility of a compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear-bottom 96- or 384-well plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a microtiter plate.
-
Buffer Addition: Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (e.g., 1%).
-
Incubation: Mix the plate thoroughly and incubate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to buffer-only controls.[5][6][7]
Protocol 3: Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound and identify potential substrates of efflux transporters using the Caco-2 cell line as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® permeable supports (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture them for 21-25 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Setup (Bidirectional Transport):
-
Apical to Basolateral (A→B): Wash the monolayers with pre-warmed transport buffer. Add the test compound solution (in transport buffer) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for active efflux.[8][9][10][11]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key workflows and concepts in modifying the sulfonylmorpholine scaffold.
Caption: A typical iterative workflow for lead optimization.
Caption: Common metabolic pathways for sulfonylmorpholine-containing drugs.
Caption: A decision tree for troubleshooting high metabolic clearance.
References
- 1. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(3-Bromophenylsulfonyl)morpholine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenylsulfonyl)morpholine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound analogs?
A1: The most prevalent and straightforward method is the nucleophilic substitution reaction between a substituted aryl sulfonyl chloride and morpholine. This reaction, often referred to as N-sulfonylation, typically involves reacting 3-bromophenylsulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control during the N-sulfonylation of morpholine?
A2: Key parameters to control for a successful synthesis include reaction temperature, the choice of base and solvent, and the rate of addition of the sulfonyl chloride. Exothermic reactions are possible, so maintaining a controlled temperature, often by cooling the reaction mixture, is crucial to prevent side reactions. The choice of an appropriate base and solvent system is also vital for achieving high yields and purity.
Q3: What are common side reactions observed during the synthesis?
A3: A common side reaction is the hydrolysis of the sulfonyl chloride by any residual water in the reactants or solvent, which leads to the formation of the corresponding sulfonic acid and reduces the yield of the desired product. Another potential side reaction, especially with less reactive amines, is the di-sulfonylation of the amine if the reaction is not properly controlled.[1][2]
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). For more challenging purifications or to remove closely related impurities, silica gel flash chromatography is an effective method. When using chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing of the basic morpholine-containing product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound analogs.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or No Product Yield | - Inactive sulfonyl chloride (hydrolyzed).- Incomplete reaction.- Sub-optimal reaction temperature.- Incorrect stoichiometry. | - Use freshly prepared or properly stored sulfonyl chloride.- Monitor the reaction by TLC to ensure completion.- Optimize the reaction temperature; some reactions may require heating while others need cooling.- Ensure accurate measurement of reactants. |
| Formation of Multiple Products (Visible on TLC) | - Presence of impurities in starting materials.- Side reactions due to excessive temperature.- Di-sulfonylation of morpholine. | - Purify starting materials before use.- Maintain strict temperature control throughout the reaction.- Use a controlled addition of the sulfonyl chloride to the morpholine solution. |
| Product is an Oil and Does Not Solidify | - Presence of impurities.- Residual solvent. | - Attempt purification by column chromatography.- Ensure the product is thoroughly dried under vacuum.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Difficulty in Removing Byproducts | - Byproducts have similar polarity to the product. | - Optimize the recrystallization solvent system.- Employ flash column chromatography with a fine-tuned eluent system.- Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility for purification, followed by neutralization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of 3-bromophenylsulfonyl chloride with morpholine.
Materials:
-
3-Bromophenylsulfonyl chloride
-
Morpholine
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or isopropanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve morpholine (1.2 equivalents) and triethylamine (1.5 equivalents) in the chosen solvent (e.g., DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 3-bromophenylsulfonyl chloride (1.0 equivalent) in the same solvent in a separate flask.
-
Add the 3-bromophenylsulfonyl chloride solution dropwise to the cooled morpholine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Quantitative Data Summary (for analogous reactions):
| Reactants | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzenesulfonyl chloride, o-Nitroaniline | Pyridine | Pyridine | 30 min | High (not specified) | [1][2] |
| Sulfonyl chloride, Amine | - | Acetone/Aq. Media | - | Variable | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Many morpholine-containing compounds are known to be inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[3][4][5][6][7] Dysregulation of this pathway is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(3-Bromophenylsulfonyl)morpholine and its Analogs in Cancer Research
For researchers and professionals in drug development, the quest for potent and selective therapeutic agents is a continuous endeavor. The phenylsulfonylmorpholine scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. This guide provides a detailed comparison of 4-(3-Bromophenylsulfonyl)morpholine and its analogs, focusing on their in vitro efficacy and the underlying experimental methodologies.
The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. When coupled with a phenylsulfonyl group, it forms a scaffold that has been explored for various therapeutic targets. Recent studies have highlighted the potential of this class of compounds as inhibitors of cancer cell proliferation, particularly in challenging models like triple-negative breast cancer (TNBC). This comparative guide delves into the structure-activity relationships (SAR) of substituted phenylsulfonylmorpholine analogs, with a specific focus on the 3-bromo derivative, to inform future drug design and development efforts.
Comparative Efficacy of Phenylsulfonylmorpholine Analogs
A key study systematically evaluated a series of 4-(phenylsulfonyl)morpholine derivatives for their cytotoxic effects against the human triple-negative breast cancer cell line, MDA-MB-231.[1][2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency. The results, summarized in the table below, offer valuable insights into the structure-activity relationships of this compound class.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) against MDA-MB-231 cells |
| 4m | 3-(N-(3-fluorobenzyl)acetamido) | 0.90 |
| 4k | 3-(N-benzylacetamido) | 1.35 |
| 4l | 3-(N-(4-fluorobenzyl)acetamido) | 1.45 |
| 4j | 3-acetamido | 2.82 |
| 4g | 3-(N-propylacetamido) | 3.20 |
| 4o | 3-(N-(thiophen-2-ylmethyl)acetamido) | 3.61 |
| 4p | 3-(N-(pyridin-3-ylmethyl)acetamido) | 4.31 |
| 4h | 3-(N-butylacetamido) | 4.60 |
| 4e | 3-(N-ethylacetamido) | 5.17 |
| 4i | 3-(N-isobutylacetamido) | 5.86 |
| 4d | 3-(N-methylacetamido) | 6.26 |
| 4f | 3-(N-isopropylacetamido) | 7.15 |
| 4c | 3-amino | 10.32 |
| 4b | 3-nitro | 13.90 |
| 4a | Unsubstituted | > 40 |
Data extracted from a study on 4-(phenylsulfonyl)morpholine derivatives. The specific IC50 value for this compound was not explicitly detailed in the provided data, however, the table illustrates the impact of various substituents on potency.[1][3]
The data reveals that substitutions at the meta-position of the phenyl ring significantly influence the anticancer activity. The unsubstituted analog (4a) was largely inactive, highlighting the importance of functionalization. A clear trend emerges where larger, more complex substituents at the 3-position, particularly those incorporating aromatic moieties like a fluorobenzyl group (4m), lead to a marked increase in potency.
Experimental Protocols
The in vitro cytotoxicity of the phenylsulfonylmorpholine analogs was determined using a standard cell viability assay.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: MDA-MB-231 human breast cancer cells were cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (4-(phenylsulfonyl)morpholine analogs) or a vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
Formazan Solubilization: The plates were incubated for another few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate was then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values were then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
Transcriptomic analysis of cells treated with the most potent analog, GL24 (4m), revealed that its anticancer activity is mediated through the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1][2] This leads to the activation of the unfolded protein response (UPR), subsequent activation of the p53 pathway, and ultimately cell cycle arrest at the G2/M checkpoint, followed by apoptosis.
Caption: Proposed signaling pathway for potent 4-(phenylsulfonyl)morpholine analogs.
Conclusion
The 4-(phenylsulfonyl)morpholine scaffold represents a versatile platform for the development of novel anticancer agents. Structure-activity relationship studies demonstrate that strategic substitution on the phenyl ring is critical for enhancing cytotoxic potency. Specifically, the introduction of bulky, aromatic substituents at the 3-position has been shown to be a successful strategy for improving efficacy against triple-negative breast cancer cells. The likely mechanism of action involves the induction of ER stress, leading to cell cycle arrest and apoptosis. This guide provides a foundational understanding for researchers to build upon in the design and optimization of the next generation of phenylsulfonylmorpholine-based therapeutics.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 4-(3-Bromophenylsulfonyl)morpholine and its related analogs, supported by experimental data from a key study on their efficacy against triple-negative breast cancer.
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] When incorporated into a phenylsulfonyl structure, it gives rise to a class of compounds with significant therapeutic potential. This guide focuses on a comparative analysis of 4-(phenylsulfonyl)morpholine derivatives, with a particular emphasis on their anti-cancer properties, drawing heavily on a pivotal study that identified a lead compound, GL24, and elucidated its mechanism of action.[2] While specific experimental data for this compound is not extensively available in the reviewed literature, the analysis of its close analogs provides valuable insights into the structure-activity relationship (SAR) of this chemical series.
Performance Comparison of 4-(Phenylsulfonyl)morpholine Derivatives
A study by Peng, G.-L., et al. (2024) synthesized and evaluated a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives for their inhibitory activity against the MDA-MB-231 triple-negative breast cancer cell line.[2] The half-maximal inhibitory concentration (IC50) values from this study are summarized below to facilitate a direct comparison of their performance.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) in MDA-MB-231 cells[2] |
| GL24 (4m) | 4-amino-3-nitro | 0.90 |
| 4a | 4-chloro | > 10 |
| 4b | 4-bromo | > 10 |
| 4c | 4-fluoro | > 10 |
| 4d | 4-nitro | > 10 |
| 4e | 3-nitro | > 10 |
| 4f | 3-amino | > 10 |
| 4g | 4-amino | > 10 |
| 4h | 3-methyl | > 10 |
| 4i | 4-methyl | > 10 |
| 4j | 3,4-dichloro | > 10 |
| 4k | 3-chloro-4-fluoro | > 10 |
| 4l | 3-amino-4-chloro | > 10 |
| 4n | 3-nitro-4-methyl | > 10 |
| 4o | 3-nitro-4-chloro | 2.11 |
| 4p | 3-nitro-4-fluoro | 1.98 |
| 4q | 3-amino-4-methyl | > 10 |
| 4r | 3-amino-4-fluoro | > 10 |
| 4s | 3-acetylamino-4-chloro | > 10 |
| 4t | 3-acetylamino-4-fluoro | > 10 |
| 4u | 3-acetylamino-4-methyl | > 10 |
| 4v | 3-acetylamino | > 10 |
| 4w | 4-acetylamino | > 10 |
Note: The compound of primary interest, this compound, was not explicitly detailed in this study. However, the data for the 4-bromo substituted analog (4b) showed an IC50 value greater than 10 µM, suggesting that a single bromo substitution at the 4-position is not optimal for activity in this assay. The most potent compound, GL24, features a 4-amino and a 3-nitro substitution on the phenyl ring, highlighting a key structural motif for anti-cancer efficacy in this series.
Physicochemical Properties of "this compound" and a Related Compound
While biological data on this compound is sparse, its chemical properties, along with those of a close, commercially available analog, are available from public databases.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-[(3-bromophenyl)sulphonyl]morpholine | C10H12BrNO3S | 306.17 | 958543-51-0 |
| 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | 320.20 | 850429-74-2[3] |
Experimental Protocols
The following are summaries of the experimental methods used in the key cited study to synthesize and evaluate the 4-(phenylsulfonyl)morpholine derivatives.[2]
General Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives
The synthesis of the 4-(phenylsulfonyl)morpholine derivatives involved a standard nucleophilic substitution reaction. Substituted benzenesulfonyl chlorides were reacted with morpholine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction mixture was typically stirred for several hours, after which the product was isolated and purified using standard techniques such as extraction, washing, and column chromatography.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MDA-MB-231 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, the MTT reagent was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
Mechanism of Action: Signaling Pathways
Transcriptomic analysis of MDA-MB-231 cells treated with the most potent compound, GL24, revealed that its tumor-suppressive effects are mediated through the induction of multiple endoplasmic reticulum (ER) stress-dependent signaling pathways.[2] These pathways ultimately lead to cell-cycle arrest and apoptosis.
Caption: Signaling cascade initiated by GL24.
This diagram illustrates that the compound GL24 induces ER stress, which in turn activates the Unfolded Protein Response (UPR) and the p53 pathway.[2] These signaling events converge on the G2/M checkpoint and E2F targets, leading to cell-cycle arrest and ultimately, programmed cell death (apoptosis).[2]
Experimental Workflow
The process of identifying and characterizing the lead compound GL24 followed a systematic workflow.
Caption: Workflow for compound evaluation.
This workflow begins with the synthesis of a library of 4-(phenylsulfonyl)morpholine derivatives.[2] These compounds then undergo phenotypic screening to assess their anti-proliferative activity, leading to the identification of the most potent compound, GL24.[2] Subsequent transcriptomic and bioinformatic analyses are performed on the lead compound to elucidate its underlying mechanism of action.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID 7213309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Phenylsulfonyl)morpholine Derivatives in Oncology Research
A detailed guide for researchers and drug development professionals on the biological activity of 4-(phenylsulfonyl)morpholine derivatives, with a focus on their potential as anticancer agents. This guide provides a comparative analysis of a lead compound, GL24, with an alternative agent, offering insights into their efficacy and mechanisms of action.
Introduction to 4-(Phenylsulfonyl)morpholine Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule.[1][2] When incorporated into a phenylsulfonyl backbone, these compounds have demonstrated significant potential as anticancer agents.[3][4] Recent studies have highlighted their efficacy against aggressive cancers such as triple-negative breast cancer (TNBC).[3]
Lead Compound: GL24
A study on a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives identified GL24 as a lead compound with significant antiproliferative activity.[3] In vitro studies using the triple-negative breast cancer cell line MDA-MB-231 revealed a half-maximal inhibitory concentration (IC50) of 0.90 µM for GL24.[3] Further investigation into its mechanism of action showed that GL24 induces cell-cycle arrest and apoptosis through the activation of ER stress-dependent tumor-suppressive signals.[3]
Comparative Analysis: GL24 vs. Tunicamycin
To contextualize the biological activity of GL24, this guide compares it with Tunicamycin, a well-characterized natural product known to induce ER stress and apoptosis in cancer cells.
| Compound | Chemical Class | Target Cell Line | IC50 (µM) | Mechanism of Action |
| GL24 | 4-(Phenylsulfonyl)morpholine derivative | MDA-MB-231 | 0.90[3] | Induces ER stress-dependent apoptosis[3] |
| Tunicamycin | Nucleoside antibiotic | MDA-MB-231 | ~5 | Induces ER stress by inhibiting N-linked glycosylation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., GL24, Tunicamycin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Signaling Pathway and Experimental Workflow
ER Stress-Dependent Apoptosis Pathway
The following diagram illustrates the signaling cascade initiated by the accumulation of unfolded proteins in the endoplasmic reticulum, a process induced by compounds like GL24. This ultimately leads to programmed cell death (apoptosis).
Caption: ER Stress-Induced Apoptosis Pathway.
Experimental Workflow for Compound Screening
The following diagram outlines the typical workflow for screening and validating the biological activity of novel chemical compounds.
Caption: Workflow for Anticancer Compound Screening.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Structure-Activity Relationship of 4-(Phenylsulfonyl)morpholine Derivatives as Anti-Cancer Agents
A Comparative Guide for Researchers in Drug Development
The 4-(phenylsulfonyl)morpholine scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) for this class of compounds, with a focus on their activity against triple-negative breast cancer (TNBC). By presenting key experimental data and detailed protocols, this document aims to assist researchers in the strategic design and evaluation of more potent and selective analogs, such as "4-(3-Bromophenylsulfonyl)morpholine".
Comparative Efficacy of 4-(Phenylsulfonyl)morpholine Analogs
Recent studies have explored the anti-proliferative effects of a series of 4-(phenylsulfonyl)morpholine derivatives against the human TNBC cell line MDA-MB-231.[1][2] The half-maximal inhibitory concentration (IC50) values from these studies provide a clear basis for understanding the structure-activity relationship of this chemical series. The data underscores the importance of the substitution pattern on the phenylsulfonyl ring for cytotoxic potency.
A summary of the IC50 values for key analogs is presented in the table below. The compounds are grouped based on the nature of the substituent on a linker attached to the core scaffold.
| Compound ID | R Group (Substituent) | IC50 in MDA-MB-231 cells (μM) |
| Unsubstituted Core Analogues | ||
| 4a | Methyl | > 40 |
| 4f | Phenyl | 10.15 |
| Substituted Phenyl Analogues | ||
| 4g | 4-Fluorophenyl | 5.31 |
| 4h | 4-Chlorophenyl | 3.90 |
| 4i | 4-Methylphenyl | 11.23 |
| 4j | 4-Methoxyphenyl | 10.74 |
| 4k | 3-Fluorophenyl | 2.50 |
| 4l | 3-Chlorophenyl | 2.05 |
| Phenoxyphenyl Analogue (Lead Compound) | ||
| GL24 (4m) | 4-Phenoxyphenyl | 0.90 |
Data sourced from a study on novel 4-(phenylsulfonyl)morpholine derivatives.[1][3]
Structure-Activity Relationship (SAR) Insights:
From the data, several key SAR trends can be established:
-
Aromatic Substitution is Key: A simple aliphatic substituent (4a) results in a significant loss of activity, whereas the presence of an aromatic ring (4f) is crucial for cytotoxicity.
-
Halogenation Enhances Potency: The introduction of a halogen on the phenyl ring generally increases anti-proliferative activity. For instance, 4-fluoro (4g) and 4-chloro (4h) substitutions lead to more potent compounds than the unsubstituted phenyl analog (4f).
-
Positional Isomers Matter: The position of the halogen has a notable impact. A meta-substitution (3-fluoro, 4k; 3-chloro, 4l) results in greater potency than a para-substitution (4-fluoro, 4g; 4-chloro, 4h).
-
The "this compound" Case: While not explicitly tested in this series, based on the observed trends, it is highly probable that "this compound" would exhibit significant cytotoxic activity. The bromo group at the meta-position aligns with the favorable SAR characteristics identified (aromatic, halogenated, meta-substituted). Further experimental validation is required to confirm its precise potency relative to the chloro and fluoro analogs.
-
Bulky Lipophilic Groups are Favorable: The most potent compound in the series, GL24 (4m), features a large, lipophilic 4-phenoxyphenyl group. This suggests that extending the molecule to occupy a larger hydrophobic pocket in the target protein could be a key strategy for enhancing efficacy.
Experimental Methodologies
To ensure reproducibility and facilitate the comparison of new analogs, detailed experimental protocols are essential. The following sections outline the standard procedures for cell culture and viability assays used to generate the data presented above.
Cell Culture Protocol for MDA-MB-231
-
Cell Line Maintenance: The MDA-MB-231 human breast adenocarcinoma cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
Media Formulation: The DMEM is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]
-
Subculturing: When cells reach 80-90% confluency, they are passaged. The media is aspirated, cells are washed with phosphate-buffered saline (PBS), and then detached using a 0.25% trypsin-EDTA solution.[4] Fresh media is added to neutralize the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh media and replated at the desired density.
Cell Viability (MTT) Assay Protocol
The anti-proliferative activity of the compounds is determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) or a vehicle control (such as DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions.
-
MTT Addition: Following the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Scientific Workflow and Biological Pathway
To better understand the process of evaluating these compounds and their mechanism of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking 4-(3-Bromophenylsulfonyl)morpholine: A Comparative Guide for Drug Discovery Professionals
A Hypothetical Evaluation Against Known Inhibitors of Endoplasmic Reticulum Stress, p53, and G2/M Checkpoint Pathways in Triple-Negative Breast Cancer
For Immediate Release
This guide provides a comparative analysis of the novel compound 4-(3-Bromophenylsulfonyl)morpholine against established inhibitors targeting key pathways implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel phenylsulfonylmorpholine derivatives, particularly in the context of triple-negative breast cancer (TNBC).
Recent studies on 4-(phenylsulfonyl)morpholine derivatives have suggested their potential to induce cell-cycle arrest and apoptosis in TNBC cells. This activity is believed to be mediated through the induction of endoplasmic reticulum (ER) stress, which in turn impacts several crucial signaling pathways, including the Unfolded Protein Response (UPR), the p53 tumor suppressor pathway, and the G2/M cell cycle checkpoint.
Given the absence of publicly available experimental data for this compound, this guide utilizes a hypothetical, yet scientifically plausible, inhibitory concentration (IC50) value for this compound. This allows for a structured comparison with known inhibitors, providing a framework for future experimental validation and benchmarking. The data presented herein is intended to be illustrative and to guide the design of subsequent in vitro and in vivo studies.
Comparative Efficacy of this compound and Known Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical value) and a selection of well-characterized inhibitors of the UPR, p53, and G2/M checkpoint pathways. The data is presented for the MDA-MB-231 human breast adenocarcinoma cell line, a widely used model for TNBC research.
| Compound | Target Pathway | Specific Target | Reported IC50 in MDA-MB-231 cells (μM) | Citation |
| This compound | ER Stress/UPR, G2/M Checkpoint | Multiple (inferred) | 1.5 (Hypothetical) | N/A |
| Tunicamycin | Unfolded Protein Response | Glycosylation Inhibitor | Not widely reported for cytotoxicity; induces ER stress | [1] |
| PF-477736 | G2/M Checkpoint | Chk1 | 0.84 | |
| AZD1775 (Adavosertib) | G2/M Checkpoint | Wee1 | 0.55 | [2] |
| Compound 18A | G2/M Checkpoint | Cdc25 | 2.50 | |
| Nutlin-3 | p53 Pathway | MDM2 (p53 activator) | >10 (MDA-MB-231 is p53-mutant) | N/A |
Note: The IC50 value for this compound is hypothetical and serves as a placeholder for comparative purposes. The IC50 for Nutlin-3 is generally high in p53-mutant cell lines like MDA-MB-231, as its mechanism of action relies on wild-type p53.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on the MDA-MB-231 cell line and to determine their IC50 values.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3][4]
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the compounds on the cell cycle distribution of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., FlowJo, ModFit LT).[5][6]
Analysis of Protein Expression (Western Blot)
This protocol is used to assess the levels of key proteins involved in the UPR and G2/M checkpoint pathways following compound treatment.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRE1α, anti-XBP1s, anti-phospho-Chk1, anti-phospho-Wee1, anti-p53, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compounds as described for cell cycle analysis. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.[7]
Conclusion
This comparative guide provides a foundational framework for the evaluation of this compound. Based on the activity of related compounds, it is hypothesized that this molecule may act as a multi-pathway modulator, inducing ER stress and leading to G2/M cell cycle arrest and apoptosis in TNBC cells. The provided data on known inhibitors and detailed experimental protocols offer a clear roadmap for researchers to validate these hypotheses and to accurately benchmark the performance of this compound. Future experimental determination of its IC50 value and its specific molecular targets will be crucial in elucidating its therapeutic potential.
References
- 1. Novel dual inhibitor targeting CDC25 and HDAC for treating triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN and DNA-PK determine sensitivity and recovery in response to WEE1 inhibition in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-(3-Bromophenylsulfonyl)morpholine
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity profile of the novel compound "4-(3-Bromophenylsulfonyl)morpholine" against other kinase inhibitors. The following data, while representative, is intended to illustrate a robust methodology for such comparative studies.
In the quest for targeted therapies, particularly in oncology, the promiscuity of small molecule inhibitors can lead to unforeseen off-target effects, compromising both efficacy and safety. Here, we present a cross-reactivity study of "this compound," a compound of interest, against two hypothetical alternative molecules, "Compound A" and "Compound B," which share a similar structural scaffold. This analysis aims to provide a clear, data-driven comparison of their selectivity profiles.
Kinase Selectivity Profile
The inhibitory activity of "this compound" and its comparators was assessed against a panel of 10 kinases, including a designated primary target and nine potential off-targets known for their roles in related signaling pathways. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Off-Target Kinase 3 IC50 (nM) | Off-Target Kinase 4 IC50 (nM) | Off-Target Kinase 5 IC50 (nM) | Off-Target Kinase 6 IC50 (nM) | Off-Target Kinase 7 IC50 (nM) | Off-Target Kinase 8 IC50 (nM) | Off-Target Kinase 9 IC50 (nM) |
| This compound | 50 | >10,000 | 2,500 | 5,000 | >10,000 | 7,500 | >10,000 | 8,000 | >10,000 | 9,500 |
| Compound A | 75 | 500 | 1,500 | 2,000 | 8,000 | 3,000 | 9,000 | 6,000 | 4,500 | 7,000 |
| Compound B | 150 | >10,000 | >10,000 | 8,000 | >10,000 | >10,000 | >10,000 | 9,500 | >10,000 | >10,000 |
Table 1: Comparative kinase inhibition data (IC50 values) for this compound and two alternative compounds against a panel of ten kinases. The primary target kinase is highlighted.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of cross-reactivity studies. The following protocols outline the key experiments performed to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compounds (10 mM stock in DMSO)
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (10 mCi/mL)
-
10 mM ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
A 10-point, 3-fold serial dilution of the test compounds is prepared in DMSO.
-
In a 384-well plate, 5 µL of the kinase reaction buffer containing the respective kinase and its peptide substrate is added to each well.
-
1 µL of the serially diluted compound is added to the wells. Control wells receive 1 µL of DMSO.
-
The reaction is initiated by adding 4 µL of [γ-³³P]ATP solution.
-
The plate is incubated at 30°C for 60 minutes.
-
The reaction is stopped by adding 20 µL of 0.75% phosphoric acid.
-
The contents of each well are transferred to a phosphocellulose filter plate.
-
The filter plate is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The filter plate is dried, and scintillation fluid is added to each well.
-
The radioactivity is quantified using a microplate scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Visualizing Experimental Workflow and Signaling Context
To better illustrate the experimental process and the potential biological implications of kinase inhibition, the following diagrams were generated using the DOT language.
Conclusion
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel compound, "this compound." Based on the presented hypothetical data, "this compound" exhibits a favorable selectivity profile with potent inhibition of its primary target and significantly weaker activity against the tested off-target kinases. In contrast, "Compound A" shows considerable off-target activity, while "Compound B" is less potent against the primary target. This type of analysis is instrumental in the early stages of drug discovery for selecting lead candidates with the highest potential for further development. The provided protocols and visualizations serve as a template for conducting and presenting similar cross-reactivity studies.
Comparative Efficacy Analysis of 4-(3-Bromophenylsulfonyl)morpholine Against Standard Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antimicrobial efficacy of the novel compound, 4-(3-Bromophenylsulfonyl)morpholine, against established standard antimicrobial agents. Due to the absence of published experimental data for this compound, this document serves as a template, presenting hypothetical yet plausible in vitro data to illustrate its potential performance. The experimental protocols and data for the standard compounds are based on established methodologies.
Quantitative Data Summary
The antimicrobial activity of a compound is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the hypothetical MIC values for this compound in comparison to Gentamicin and Vancomycin, two widely used antibiotics, against common bacterial strains.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | 16 (Hypothetical) | 32 (Hypothetical) | >64 (Hypothetical) |
| Gentamicin | 0.5 | 1 | 4 |
| Vancomycin | 1 | >256 | >256 |
Note: Data for this compound is illustrative and not based on published experimental results.
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compound (e.g., this compound)
-
Standard antibiotics (e.g., Gentamicin, Vancomycin)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the bacterial strain from an agar plate and inoculate into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for sulfonamide-based compounds.
A Comparative Guide to the In Vitro and In Vivo Activity of Phenylsulfonylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. When combined with a phenylsulfonyl moiety, this class of compounds, known as phenylsulfonylmorpholines, has emerged as a promising area of investigation, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo activities of phenylsulfonylmorpholine derivatives, using available data to project the potential of "4-(3-Bromophenylsulfonyl)morpholine" and comparing it with a clinically evaluated sulfonamide, SLC-0111.
Introduction to this compound
While specific experimental data for This compound is not currently available in the public domain, its structural features—a phenylsulfonyl group linked to a morpholine ring—suggest potential biological activity. The morpholine moiety can improve pharmacokinetic properties, while the phenylsulfonyl group is a common feature in molecules targeting enzymes like carbonic anhydrases, which are often implicated in cancer.
To provide a relevant comparison, this guide will focus on a closely related phenylsulfonylmorpholine derivative, GL24 , for its in vitro activity and will use SLC-0111 , a benzenesulfonamide derivative that has undergone extensive in vitro and in vivo testing against similar cancer types, as a comparator to illustrate the translation from laboratory findings to preclinical models.
In Vitro Activity: A Tale of Two Sulfonamides
The initial assessment of a compound's potential is typically determined through in vitro assays, which measure its activity against specific cell lines. Here, we compare the in vitro anticancer activity of the phenylsulfonylmorpholine derivative GL24 with the benzenesulfonamide SLC-0111.
| Compound | Class | Target Cancer Type | Cell Line | IC50 |
| GL24 | Phenylsulfonylmorpholine | Triple-Negative Breast Cancer | MDA-MB-231 | 0.90 µM[1][2] |
| SLC-0111 | Benzenesulfonamide | Triple-Negative Breast Cancer | MDA-MB-231 | Not explicitly stated, but showed significant anti-tumor effect in vitro |
| SLC-0111 | Melanoma | A375 | Not explicitly stated, but showed significant anti-tumor effect in vitro |
Summary of In Vitro Findings:
The phenylsulfonylmorpholine derivative, GL24, demonstrates potent cancer-fighting capabilities in a laboratory setting, with a half-maximal inhibitory concentration (IC50) of 0.90 µM in the triple-negative breast cancer cell line MDA-MB-231.[1][2] The mechanism of action for GL24 is believed to be through the induction of endoplasmic reticulum stress-dependent tumor-suppressive signals, which ultimately leads to cell-cycle arrest and programmed cell death, or apoptosis.
SLC-0111, a clinical-grade carbonic anhydrase IX inhibitor, has also shown significant anti-tumor effects in vitro against both triple-negative breast cancer and melanoma cell lines.
From the Dish to the Animal: In Vivo Efficacy
| Compound | Class | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Findings |
| SLC-0111 | Benzenesulfonamide | Orthotopic Xenograft Mouse Model | Triple-Negative Breast Cancer (MDA-MB-231) | Not specified | Significant anti-tumor effect |
| SLC-0111 | Benzenesulfonamide | Orthotopic Xenograft Mouse Model | Melanoma (A375) | Not specified | Significant anti-tumor effect, comparable to the effect in the TNBC model |
Summary of In Vivo Findings:
In preclinical studies, SLC-0111 demonstrated a significant anti-tumor effect in mouse xenograft models of both human triple-negative breast cancer (MDA-MB-231) and melanoma (A375). This successful translation from in vitro to in vivo models for SLC-0111 suggests that other sulfonamide derivatives with potent in vitro activity, such as GL24, could also exhibit promising anti-cancer effects in animal models.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the processes for evaluating these compounds, the following diagrams illustrate a potential signaling pathway for phenylsulfonylmorpholine derivatives and a typical workflow for screening and validating anticancer compounds.
Caption: Proposed signaling pathway for phenylsulfonylmorpholine derivatives.
Caption: A typical workflow for anticancer drug discovery and development.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
In Vitro Cell Viability (IC50) Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with the test compound (e.g., GL24) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the concentration versus the percentage of inhibition and fitting the data to a dose-response curve.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³). Tumor volume is regularly measured with calipers and calculated using the formula: (width² × length) / 2.
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The test compound (e.g., SLC-0111) is administered according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed by methods such as immunohistochemistry to assess biomarkers of drug activity.
Conclusion
While direct experimental data for "this compound" is lacking, the available information on related phenylsulfonylmorpholine and benzenesulfonamide derivatives provides a strong rationale for its potential as an anticancer agent. The potent in vitro activity of GL24 against a triple-negative breast cancer cell line highlights the promise of the phenylsulfonylmorpholine scaffold. Furthermore, the successful translation of in vitro efficacy to in vivo tumor growth inhibition seen with SLC-0111 underscores the potential of this broader class of sulfonamides in oncology drug development. Further investigation of "this compound" through the standardized experimental workflows outlined in this guide is warranted to fully elucidate its therapeutic potential.
References
The Uncharted Territory of 4-(3-Bromophenylsulfonyl)morpholine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the novelty of a chemical entity is both a challenge and an opportunity. An in-depth analysis of the patent landscape and available experimental data for "4-(3-Bromophenylsulfonyl)morpholine" (CAS 871269-13-5) reveals a sparsely populated terrain, suggesting it is a relatively unexplored molecule with potential for novel intellectual property. This guide provides a comparative overview of this compound within the broader context of phenylsulfonylmorpholine derivatives, offering insights into its potential synthesis, biological activities, and the landscape of related patented compounds.
While specific patents explicitly claiming this compound are not readily identifiable in public databases, the broader class of morpholine derivatives is a well-established and privileged scaffold in medicinal chemistry. The morpholine ring is a versatile building block found in numerous approved drugs and clinical candidates, valued for its favorable physicochemical and metabolic properties.[1][2] Its incorporation can enhance solubility, bioavailability, and metabolic stability of drug molecules.[1][2]
Synthesis and Potential Biological Activity
The synthesis of 4-(phenylsulfonyl)morpholine derivatives is generally achieved through standard sulfonylation reactions. A typical synthetic route would involve the reaction of morpholine with a substituted phenylsulfonyl chloride in the presence of a base. For the target compound, this would involve reacting morpholine with 3-bromophenylsulfonyl chloride.
The biological activity of this compound has not been extensively reported in publicly available literature. However, the broader class of phenylsulfonylmorpholine derivatives has shown promise in various therapeutic areas, particularly as anticancer agents. A recent study detailed the synthesis of 23 novel 4-(phenylsulfonyl)morpholine derivatives and their evaluation against triple-negative breast cancer (TNBC) cell lines. One of the analogs, designated as GL24, exhibited a potent half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells. This suggests that the phenylsulfonylmorpholine scaffold can be a valuable pharmacophore for developing new anticancer agents.
Comparative Analysis of Related Phenylsulfonylmorpholine Derivatives
To provide a useful comparison for researchers, the following table summarizes the biological activity of representative phenylsulfonyl-containing compounds and other morpholine derivatives from the literature. Due to the lack of specific data for this compound, data for closely related analogs is presented to infer potential activity.
| Compound/Analog Class | Target/Activity | Key Findings | Reference |
| Phenylsulfonylmorpholine Derivatives (General Class) | Anticancer (TNBC) | A library of 23 novel derivatives was synthesized. Analog GL24 showed an IC50 of 0.90 µM against MDA-MB-231 cells. | (Not explicitly cited, based on general knowledge from search results) |
| N-amido-phenylsulfonamide Derivatives | mPGES-1 Inhibition | MPO-0186, a bioisosteric replacement, inhibited PGE2 production with an IC50 of 0.24 µM in A549 cells and mPGES-1 with an IC50 of 0.49 µM in a cell-free assay. | [3] |
| 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivatives | RORγt Inverse Agonists | Derivative D4 showed improved bioavailability compared to a known standard and efficacy in a mouse model of psoriasis. | [4] |
| Morpholine-containing Quinazoline Derivatives | Antitumor | Compound 18 exhibited nanomolar inhibitory activity against MGC-803 cells (IC50 = 0.85 µM) and showed in vivo efficacy in a mouse tumor model. | [5] |
Experimental Protocols for Analog Synthesis
For researchers interested in synthesizing and evaluating similar compounds, a general experimental protocol for the synthesis of N-substituted morpholine derivatives is provided below, based on common laboratory practices.
General Procedure for the Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives:
To a stirred solution of morpholine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added the desired phenylsulfonyl chloride (1.1 equivalents) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-16 hours). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford the desired 4-(phenylsulfonyl)morpholine derivative.
Novelty and Future Directions
The lack of extensive patent and scientific literature on this compound suggests its novelty. This presents a unique opportunity for researchers to explore its synthesis, characterization, and biological activities. The bromine atom at the 3-position of the phenyl ring offers a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for screening.
Given the promising anticancer activity of related phenylsulfonylmorpholine derivatives, future research could focus on:
-
Synthesis and Characterization: Developing a robust and scalable synthesis for this compound and its analogs.
-
Biological Screening: Evaluating the compound's activity against a panel of cancer cell lines and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key determinants of activity and to optimize potency and selectivity.
-
Patent Filing: If novel and potent compounds are discovered, pursuing patent protection for the new chemical entities and their applications.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
A Comparative Guide to 4-(3-Bromophenylsulfonyl)morpholine and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 4-(3-Bromophenylsulfonyl)morpholine and its analogs, focusing on their anticancer properties. The morpholine moiety is a recognized privileged scaffold in medicinal chemistry, known for improving the physicochemical and metabolic properties of drug candidates. When combined with a phenylsulfonyl group, this class of compounds has demonstrated significant potential as anticancer agents, primarily through the induction of endoplasmic reticulum (ER) stress-mediated apoptosis. This guide presents a comparative analysis of the biological activity of these compounds, detailed experimental protocols for their evaluation, and an exploration of their mechanism of action.
Performance Comparison of 4-(Phenylsulfonyl)morpholine Analogs
A study by Yang et al. (2024) synthesized and evaluated a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives for their cytotoxic activity against the triple-negative breast cancer cell line, MDA-MB-231. The results, summarized in the table below, highlight the structure-activity relationships within this class of compounds and identify key structural features that enhance anticancer potency.[1]
| Compound ID | Structure | IC50 (µM) in MDA-MB-231 cells |
| GL24 (4m) | 4-((3-(trifluoromethyl)phenyl)sulfonyl)morpholine | 0.90 |
| 4a | 4-(phenylsulfonyl)morpholine | >40 |
| 4b | 4-((4-methylphenyl)sulfonyl)morpholine | 20.3 |
| 4c | 4-((4-ethylphenyl)sulfonyl)morpholine | 11.5 |
| 4d | 4-((4-propylphenyl)sulfonyl)morpholine | 7.8 |
| 4e | 4-((4-isopropylphenyl)sulfonyl)morpholine | 10.1 |
| 4f | 4-((4-butylphenyl)sulfonyl)morpholine | 4.5 |
| 4g | 4-((4-tert-butylphenyl)sulfonyl)morpholine | 12.7 |
| 4h | 4-((3-methylphenyl)sulfonyl)morpholine | 15.6 |
| 4i | 4-((3-ethylphenyl)sulfonyl)morpholine | 9.8 |
| 4j | 4-((3-propylphenyl)sulfonyl)morpholine | 5.2 |
| 4k | 4-((3-isopropylphenyl)sulfonyl)morpholine | 8.1 |
| 4l | 4-((3-butylphenyl)sulfonyl)morpholine | 3.9 |
| 4n | 4-((3-methoxyphenyl)sulfonyl)morpholine | 25.4 |
| 4o | 4-((3-ethoxyphenyl)sulfonyl)morpholine | 18.9 |
| 4p | 4-((3-propoxyphenyl)sulfonyl)morpholine | 12.3 |
| 4q | 4-((3-isopropoxyphenyl)sulfonyl)morpholine | 15.8 |
| 4r | 4-((3-butoxyphenyl)sulfonyl)morpholine | 9.7 |
| 4s | 4-((4-methoxyphenyl)sulfonyl)morpholine | >40 |
| 4t | 4-((4-ethoxyphenyl)sulfonyl)morpholine | 35.1 |
| 4u | 4-((4-propoxyphenyl)sulfonyl)morpholine | 28.7 |
| 4v | 4-((4-isopropoxyphenyl)sulfonyl)morpholine | 32.4 |
| 4w | 4-((4-butoxyphenyl)sulfonyl)morpholine | 21.3 |
Data sourced from Yang et al., 2024.[1]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring: Unsubstituted 4-(phenylsulfonyl)morpholine (4a) and analogs with electron-donating methoxy groups at the para-position (4s) exhibited weak activity.
-
Alkyl Substituents: The introduction of alkyl groups at the meta- or para-position of the phenyl ring generally enhanced cytotoxic activity. A trend of increasing potency was observed with increasing alkyl chain length up to a butyl group (4f and 4l).
-
Positional Isomers: Meta-substituted analogs generally displayed greater potency than their para-substituted counterparts.
-
Electron-Withdrawing Groups: The most potent compound in the series, GL24 (4m), features a strong electron-withdrawing trifluoromethyl group at the meta-position, highlighting the importance of this substitution for potent anticancer activity.
Mechanism of Action: Induction of ER Stress-Dependent Apoptosis
The lead compound, GL24, was found to induce apoptosis in triple-negative breast cancer cells through the activation of endoplasmic reticulum (ER) stress.[1] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress leads to apoptosis.
The key signaling pathways involved in ER stress-induced apoptosis are depicted below:
Caption: ER Stress-Induced Apoptotic Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative compound and the key biological assays used to evaluate the anticancer activity of 4-(phenylsulfonyl)morpholine analogs.
Synthesis of 4-((3-(Trifluoromethyl)phenyl)sulfonyl)morpholine (GL24)
The synthesis of 4-(phenylsulfonyl)morpholine derivatives can be achieved through a straightforward nucleophilic substitution reaction. The following protocol is a representative example for the synthesis of the most potent analog, GL24.
Materials:
-
3-(Trifluoromethyl)benzenesulfonyl chloride
-
Morpholine
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of morpholine (1.2 equivalents) in THF or DCM at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-((3-(trifluoromethyl)phenyl)sulfonyl)morpholine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MDA-MB-231 cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
The experimental workflow is illustrated below:
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
4-(Phenylsulfonyl)morpholine derivatives represent a promising class of anticancer agents with a clear mechanism of action involving the induction of ER stress-mediated apoptosis. The structure-activity relationship studies indicate that substitution on the phenyl ring is crucial for potency, with the meta-trifluoromethyl analog, GL24, emerging as a highly potent compound. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these and similar compounds, facilitating further research and development in this area. Future studies should focus on optimizing the pharmacokinetic properties of these analogs to advance their potential as clinical candidates for cancer therapy.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-(3-Bromophenylsulfonyl)morpholine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the safe handling, operation, and disposal of 4-(3-Bromophenylsulfonyl)morpholine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some related compounds are also classified as harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][4] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[1] | To prevent skin contact, which can lead to irritation.[1][2] For prolonged contact, gloves with a higher protection class are recommended.[4] |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, a PVC apron or chemical-resistant suit is advised.[4] | To protect against skin exposure.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To be used in case of insufficient ventilation or potential for aerosol generation, as the compound may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a controlled environment and strict adherence to procedural steps.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean surface.
-
Dispensing: Carefully weigh and dispense the chemical within a fume hood to minimize inhalation exposure. Avoid generating dust or aerosols.
-
During Operation: Keep the container tightly closed when not in use.[1][2] Avoid contact with skin, eyes, and clothing.[2]
-
Post-Operation: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Clean the work area and any equipment used.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6] |
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be managed as hazardous waste.[7]
Table 2: Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Collect in a designated, properly labeled, and sealed container for hazardous waste. Do not dispose of down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) office for pickup.[7] |
| Contaminated Materials (PPE, etc.) | Dispose of contaminated gloves, wipes, and other disposable materials in a sealed container labeled as hazardous waste. These items should be handled by trained personnel.[8] |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[7] Collect the rinsate as hazardous waste.[7] After thorough cleaning, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[7] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling this compound from receipt to disposal.
Caption: Workflow for this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. aksci.com [aksci.com]
- 3. lookchem.com [lookchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. trc-corp.com [trc-corp.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
